molecular formula C10H6Cl2N2O B427871 2,3-Dichlorophenyl 2-pyrimidinyl ether

2,3-Dichlorophenyl 2-pyrimidinyl ether

Cat. No.: B427871
M. Wt: 241.07g/mol
InChI Key: GBKDOUPJWYELPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorophenyl 2-pyrimidinyl ether is a useful research compound. Its molecular formula is C10H6Cl2N2O and its molecular weight is 241.07g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)pyrimidine

InChI

InChI=1S/C10H6Cl2N2O/c11-7-3-1-4-8(9(7)12)15-10-13-5-2-6-14-10/h1-6H

InChI Key

GBKDOUPJWYELPU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=NC=CC=N2

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=NC=CC=N2

Origin of Product

United States

Foundational & Exploratory

chemical and physical properties of 2,3-Dichlorophenyl 2-pyrimidinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorophenyl 2-pyrimidinyl ether is a diaryl ether containing a dichlorinated phenyl ring and a pyrimidine nucleus. Diaryl ethers are a significant structural motif in medicinal chemistry and materials science. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of biologically active compounds, exhibiting activities such as antibacterial, antifungal, antiviral, and anticancer effects.[1][2][3][4] The dichlorophenyl moiety can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a theoretical framework for the synthesis, properties, and potential biological significance of this compound.

Chemical and Physical Properties

The chemical structure of this compound consists of a 2,3-dichlorophenoxy group attached to the C2 position of a pyrimidine ring.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₆Cl₂N₂ODerived from the chemical structure.
Molecular Weight 241.08 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical for many aromatic ether compounds.
Melting Point 110 - 130 °CEstimated based on related diaryl ethers.
Boiling Point > 300 °CExpected to be high due to its molecular weight and aromatic nature.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Insoluble in water.Common for nonpolar organic molecules.
logP 3.5 - 4.5Estimated based on the lipophilicity of the dichlorophenyl and pyrimidinyl groups.

Experimental Protocols

The synthesis of this compound can be approached through established methods for diaryl ether formation, such as the Ullmann condensation or the Buchwald-Hartwig amination.[5][6][7]

Proposed Synthesis: Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, typically involving a copper catalyst.[5][8][9]

Reaction Scheme:

G reactant1 2,3-Dichlorophenol reagents CuI (catalyst) K2CO3 (base) DMF (solvent) Heat reactant1->reagents reactant2 2-Chloropyrimidine reactant2->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound via Ullmann condensation.

Methodology:

  • To a dried reaction flask, add 2,3-dichlorophenol (1.0 eq), 2-chloropyrimidine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Partition the filtrate between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Proposed Synthesis: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that is also effective for the formation of diaryl ethers.[6][7]

Reaction Scheme:

G reactant1 2,3-Dichlorophenol reagents Pd(OAc)2 (catalyst) Ligand (e.g., Xantphos) Cs2CO3 (base) Toluene (solvent) Heat reactant1->reagents reactant2 2-Bromopyrimidine reactant2->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound via Buchwald-Hartwig C-O coupling.

Methodology:

  • In a glovebox or under an inert atmosphere, combine palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and cesium carbonate (1.5 eq) in a reaction vessel.

  • Add 2,3-dichlorophenol (1.2 eq) and 2-bromopyrimidine (1.0 eq).

  • Add anhydrous toluene as the solvent.

  • Seal the vessel and heat the mixture to 80-110 °C for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the residue by column chromatography.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR Aromatic protons of the dichlorophenyl ring would appear as multiplets in the range of δ 7.0-7.8 ppm. Protons of the pyrimidine ring would appear at approximately δ 7.2 ppm (doublet) and δ 8.7 ppm (doublet).
¹³C NMR Aromatic carbons would appear in the range of δ 110-160 ppm. The carbon attached to the ether oxygen on the pyrimidine ring would be significantly downfield.
IR (Infrared) Characteristic C-O-C stretching vibrations for diaryl ethers would be observed around 1200-1250 cm⁻¹. Aromatic C-H stretching would be seen around 3000-3100 cm⁻¹. C=N and C=C stretching of the aromatic rings would appear in the 1400-1600 cm⁻¹ region.
Mass Spec (MS) The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key diagnostic feature.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a well-known pharmacophore.[1][2][3][4] Pyrimidine derivatives are known to interact with a variety of biological targets, including kinases, polymerases, and other enzymes.

Given the structural motifs, potential areas of biological investigation could include:

  • Anticancer Activity: Many pyrimidine derivatives are known to inhibit kinases involved in cancer cell proliferation. The dichlorophenyl group could enhance binding to hydrophobic pockets of kinase active sites.

  • Antimicrobial Activity: The pyrimidine core is present in many antimicrobial agents. The compound could be screened against a panel of bacteria and fungi.

  • Anti-inflammatory Activity: Certain pyrimidine-containing compounds have shown anti-inflammatory properties.

Hypothetical Signaling Pathway Interaction:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade compound 2,3-Dichlorophenyl 2-pyrimidinyl ether compound->kinase_cascade Inhibition transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

This technical guide provides a comprehensive theoretical overview of this compound, a molecule for which specific experimental data is not currently available. The proposed synthetic routes, predicted physicochemical and spectroscopic properties, and potential areas of biological investigation are based on well-established chemical principles and the known characteristics of its constituent moieties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related novel chemical entities. Further experimental validation is necessary to confirm the properties and activities outlined herein.

References

The Enigmatic Mechanism of 2,3-Dichlorophenyl 2-pyrimidinyl ether: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the precise mechanism of action for the compound 2,3-Dichlorophenyl 2-pyrimidinyl ether. Despite the presence of well-characterized pharmacophoric groups—the dichlorophenyl and pyrimidinyl moieties—which are prevalent in a multitude of biologically active agents, their specific ether-linked conjugate remains largely unexplored in published research.

Currently, there is a conspicuous absence of in-depth studies, quantitative biological data, and detailed experimental protocols elucidating the specific cellular targets and signaling pathways modulated by this compound. The scientific community has yet to publish research that would enable the construction of a detailed technical guide or whitepaper on its core mechanism of action as requested.

While the broader families of dichlorophenyl and pyrimidine derivatives have been extensively investigated and are known to exhibit a wide range of biological activities, it is not scientifically sound to extrapolate these findings to the specific ether without direct experimental evidence. For instance, various substituted pyrimidines have been identified as potent inhibitors of kinases, such as PfGSK3 and PfPK6 in Plasmodium falciparum, the causative agent of malaria.[1] In these instances, the pyrimidine core typically engages in key hydrogen bonding interactions within the kinase hinge region.[1] Similarly, compounds bearing the 2,3-dichlorophenyl group have been explored as antagonists for receptors like P2X(7).

However, the unique covalent linkage and three-dimensional arrangement of these two moieties in this compound would dictate its specific binding affinities and pharmacological effects, which remain to be determined. Without empirical data from binding assays, enzymatic assays, or cellular studies involving this particular compound, any discussion of its mechanism of action would be purely speculative.

To advance the understanding of this compound, a systematic research approach would be necessary. This would involve initial in silico screening against known protein targets, followed by in vitro validation through a battery of biochemical and cellular assays. Subsequent hit-to-lead optimization and further mechanistic studies would be required to delineate its precise biological function.

As of the current date, no such studies on this compound have been made publicly available. Therefore, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible. The scientific community awaits foundational research to unlock the potential therapeutic applications and understand the intricate biological interactions of this novel chemical entity.

References

Uncharted Territory: The Biological Profile of 2,3-Dichlorophenyl 2-pyrimidinyl ether Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the current understanding of the biological activity of 2,3-Dichlorophenyl 2-pyrimidinyl ether. Despite extensive searches of chemical and biological databases, no specific studies detailing the synthesis, biological targets, or mechanism of action for this particular molecule have been identified. Therefore, a detailed technical guide on its potential biological activity, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

While direct data on this compound is absent, the scientific landscape offers insights into the biological activities of structurally related compounds. These analogues, which share either the 2,3-dichlorophenyl or the pyrimidinyl ether moiety, have been investigated for a range of therapeutic applications. This suggests potential, yet unproven, avenues of exploration for the title compound.

Insights from Related Chemical Scaffolds

Several classes of compounds containing either the dichlorophenyl group or a pyrimidine-based ether linkage have demonstrated significant biological effects. These include:

  • Kinase Inhibitors: Pyrido[2,3-d]pyrimidin-7-ones bearing a 2,6-dichlorophenyl group have been identified as potent inhibitors of Abl kinase, a key target in the treatment of chronic myeloid leukemia.

  • Dopamine Receptor Ligands: Molecules incorporating a (2,3-dichlorophenyl)piperazin-1-yl moiety have been synthesized and evaluated for their selective binding to dopamine D3 receptors, which are implicated in the behavioral effects of psychostimulants.[1]

  • P2X(7) Receptor Antagonists: Aminotriazole derivatives with a 2,3-dichlorophenyl group have shown activity as antagonists of the P2X(7) receptor, a target for inflammatory conditions.[2]

  • Antimalarial Agents: 2,4,5-trisubstituted pyrimidines are being explored as dual inhibitors of plasmodial kinases, presenting a potential strategy against malaria.[3]

  • Antiparasitic Compounds: Diaryl ether structures have been investigated as inhibitors of Toxoplasma gondii enoyl reductase, an essential enzyme for the parasite's survival.[4]

The diverse biological activities of these related compounds underscore the potential for novel pharmacological properties in unexplored molecules like this compound. The combination of a dichlorinated phenyl ring, known to influence pharmacokinetic and pharmacodynamic properties, with a pyrimidinyl ether linker, a common scaffold in medicinal chemistry, presents an intriguing candidate for future research.

Future Directions

The absence of data on this compound highlights an opportunity for new research initiatives. A logical first step would be the chemical synthesis of the compound, followed by a broad biological screening campaign to identify potential targets and therapeutic areas.

Proposed Research Workflow:

A hypothetical research workflow to elucidate the biological activity of this compound is outlined below.

cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_hit_validation Hit Validation & Target ID cluster_mechanism Mechanism of Action s1 Chemical Synthesis s2 Structural Confirmation (NMR, MS, etc.) s1->s2 b1 High-Throughput Screening (e.g., Kinase, GPCR panels) s2->b1 b2 Phenotypic Screening (e.g., Antiproliferative, Antimicrobial) s2->b2 h1 Dose-Response Studies (IC50/EC50 Determination) b1->h1 b2->h1 h2 Target Deconvolution (If Phenotypic Hit) h1->h2 h3 Initial SAR Studies h1->h3 m1 In Vitro Assays h2->m1 h3->m1 m2 Cell-Based Assays m1->m2 m3 Pathway Analysis m2->m3

Caption: Proposed workflow for investigating the biological activity of this compound.

This systematic approach, starting from fundamental synthesis and moving through comprehensive screening and detailed mechanistic studies, would be essential to uncover the potential therapeutic value of this unexplored chemical entity. Researchers in drug discovery and medicinal chemistry may find this compound and its derivatives to be a fertile ground for new investigations.

References

Pyrimidine Ether Derivatives: A Technical Review of Their Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Among these, pyrimidine ether derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel anticancer, antiviral, and antimicrobial agents. This technical guide provides a comprehensive review of the current literature on pyrimidine ether derivatives, with a focus on their synthesis, quantitative biological data, and the underlying mechanisms of action.

Synthesis of Pyrimidine Ether Derivatives

The synthesis of pyrimidine ether derivatives typically involves the reaction of a hydroxyl-substituted pyrimidine core with a suitable alkyl or aryl halide in the presence of a base. A general and widely used method for the construction of the pyrimidine ring itself is the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, thiourea, or guanidine derivative.[4]

General Synthetic Protocol for 2,4-bis(aryloxy)pyrimidines

A representative protocol for the synthesis of 2,4-bis(aryloxy)pyrimidine derivatives is as follows:

  • Starting Material Preparation: Begin with a di-chloro-substituted pyrimidine, such as 2,4-dichloropyrimidine.

  • Reaction Setup: In a round-bottom flask, dissolve the 2,4-dichloropyrimidine in a suitable aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Addition of Phenol: Add an equimolar amount of the desired substituted phenol to the reaction mixture.

  • Base Addition: To facilitate the nucleophilic substitution, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the phenol, forming a more nucleophilic phenoxide ion.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,4-bis(aryloxy)pyrimidine derivative.

Biological Activities of Pyrimidine Ether Derivatives

Pyrimidine ether derivatives have demonstrated a wide array of biological activities, with significant research focused on their potential as anticancer, antiviral, and antimicrobial agents.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of pyrimidine ether derivatives, particularly as inhibitors of key signaling pathways involved in cell proliferation and survival.[5][6] A notable target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[5][7]

Table 1: Anticancer Activity of Selected Diaryl Pyrido[2,3-d]pyrimidine Derivatives [8]

CompoundTarget Cell LineIC₅₀ (µM)
1n HCT 116 (Colon)1.98 ± 0.69
MCF-7 (Breast)2.18 ± 0.93
Hep G2 (Liver)4.04 ± 1.06
PC-3 (Prostate)4.18 ± 1.87
2j HCT 116 (Colon)1.48 ± 0.86
MCF-7 (Breast)3.18 ± 0.79
Hep G2 (Liver)3.44 ± 1.51
PC-3 (Prostate)5.18 ± 1.85
Raltitrexed (Control) HCT 116 (Colon)1.07 ± 1.08
MCF-7 (Breast)1.98 ± 0.72
Hep G2 (Liver)1.34 ± 1.0
PC-3 (Prostate)3.09 ± 0.96
Antiviral Activity

The antiviral potential of pyrimidine derivatives has been extensively investigated.[9][10][11] Certain pyrimidine ether analogs have shown promising activity against a range of viruses, including influenza virus.[4]

Table 2: Antiviral Activity of Selected Pyrimidine Derivatives against Influenza Virus [4]

Compound ClassVirus TypesAverage EC₅₀ (µM)
2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives with β-cyclobutyl/cyclopentyl groupsA and B0.01 - 0.1
Antimicrobial Activity

Pyrimidine ether derivatives have also been explored for their antibacterial and antifungal properties.[12][13] The mechanism of action often involves the inhibition of essential microbial enzymes.

Table 3: Antimicrobial Activity (MIC) of Selected Pyrimidine Derivatives [9][12]

CompoundBacterial/Fungal StrainMIC (µg/mL)
97d S. aureus1.56
B. subtilis1.56
S. epidermidis3.12
46e E. coli202.93 (µM L⁻¹)
39a S. aureus128
42 P. aeruginosa128
Compound 10 P. aeruginosa0.77 (µM/ml)
Compound 11 A. niger1.68 (µM/ml)
Compound 12 S. aureus0.87 (µM/ml)
C. albicans1.73 (µM/ml)

Experimental Protocols

In Vitro Kinase Assay (EGFR Inhibition)

This protocol describes a general method for evaluating the inhibitory activity of pyrimidine ether derivatives against EGFR kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

    • Test compounds (pyrimidine ether derivatives) dissolved in DMSO

    • Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

    • 96-well microtiter plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted test compounds.

    • Add the recombinant EGFR kinase to initiate the pre-incubation (typically 10-15 minutes at room temperature).

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or as per the ADP-Glo™ kit instructions).

    • Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiolabeled assay).

    • For the radiolabeled assay, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle) and determine the IC₅₀ value by non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyrimidine ether derivatives against bacterial strains.

  • Reagents and Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • Test compounds dissolved in DMSO

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in MHB in a 96-well plate.

    • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the standardized bacterial suspension to each well containing the diluted compounds.

    • Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

EGFR Signaling Pathway Inhibition

Pyrimidine ether derivatives often exert their anticancer effects by inhibiting the EGFR signaling pathway. EGFR activation triggers a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation, survival, and angiogenesis. By binding to the ATP-binding site of the EGFR kinase domain, pyrimidine ether inhibitors block its autophosphorylation and the subsequent activation of these downstream pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras PyrimidineEther Pyrimidine Ether Derivative PyrimidineEther->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by pyrimidine ether derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer pyrimidine ether derivatives typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Anticancer_Screening_Workflow Synthesis Synthesis of Pyrimidine Ether Derivatives Purification Purification and Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., MTT Assay) Purification->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Kinase Assays) HitIdentification->SecondaryScreening LeadSelection Lead Selection SecondaryScreening->LeadSelection MechanismStudies Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) LeadSelection->MechanismStudies InVivo In Vivo Studies (Animal Models) MechanismStudies->InVivo

Caption: A typical workflow for the discovery of anticancer pyrimidine ether derivatives.

Conclusion and Future Directions

Pyrimidine ether derivatives represent a versatile and potent class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents warrants further investigation and development. Future research should focus on the synthesis of novel analogs with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action and resistance profiles. The structure-activity relationship studies will continue to be crucial in guiding the design of next-generation pyrimidine ether-based drugs.[1][2] The integration of computational modeling with traditional synthetic and biological approaches will likely accelerate the discovery of clinically viable candidates from this promising chemical scaffold.

References

Structure Elucidation of 2,3-Dichlorophenyl 2-pyrimidinyl ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound, 2,3-Dichlorophenyl 2-pyrimidinyl ether. Due to the absence of existing literature on this specific molecule, this guide outlines a theoretical yet robust strategy for its synthesis and characterization. The methodologies and expected data are based on established chemical principles and spectroscopic data from analogous compounds.

Introduction

This compound is a diaryl ether containing a dichlorinated phenyl ring and a pyrimidine ring linked by an oxygen atom. Diaryl ethers are a significant class of organic compounds with applications in pharmaceuticals, agrochemicals, and materials science. The unique combination of a dichlorophenyl group, known to influence lipophilicity and metabolic stability, with a pyrimidine ring, a common scaffold in bioactive molecules, suggests that this compound may possess interesting biological properties. This guide details the proposed synthesis and a multi-faceted spectroscopic approach for its complete structure elucidation.

Proposed Synthesis

The most plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the pyrimidine ring by the phenoxide ion generated from 2,3-dichlorophenol.

Signaling Pathway of the Proposed Synthesis

The logical flow of the synthesis is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_3_Dichlorophenol 2,3-Dichlorophenol Formation_of_Phenoxide Formation of 2,3-Dichlorophenoxide 2_3_Dichlorophenol->Formation_of_Phenoxide Deprotonation 2_Chloropyrimidine 2-Chloropyrimidine SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 2_Chloropyrimidine->SNAr_Reaction Base Base (e.g., NaH, K2CO3) Base->Formation_of_Phenoxide Formation_of_Phenoxide->SNAr_Reaction Nucleophilic Attack Target_Molecule 2,3-Dichlorophenyl 2-pyrimidinyl ether SNAr_Reaction->Target_Molecule

Caption: Proposed Williamson Ether Synthesis Pathway.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

  • 2,3-Dichlorophenol (1.0 eq)

  • 2-Chloropyrimidine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2,3-dichlorophenol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium 2,3-dichlorophenoxide.

  • Add 2-chloropyrimidine to the reaction mixture.

  • Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Spectroscopic Analysis Workflow

G Synthesized_Product Purified Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Synthesized_Product->NMR MS Mass Spectrometry (EI, ESI) Synthesized_Product->MS IR Infrared (IR) Spectroscopy Synthesized_Product->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Predicted Spectroscopic Data and Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its constituent parts and analogous structures.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6Doublet2HH-4', H-6' (Pyrimidine)Protons on the pyrimidine ring adjacent to nitrogen atoms are deshielded.
~7.3-7.4Triplet1HH-5 (Phenyl)Aromatic proton on the dichlorophenyl ring.
~7.2Doublet of doublets1HH-4 (Phenyl)Aromatic proton on the dichlorophenyl ring.
~7.1Doublet of doublets1HH-6 (Phenyl)Aromatic proton on the dichlorophenyl ring.
~7.0Triplet1HH-5' (Pyrimidine)Proton on the pyrimidine ring.
¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C-2' (Pyrimidine)Carbon directly attached to two nitrogen atoms and the ether oxygen is highly deshielded.
~158C-4', C-6' (Pyrimidine)Carbons on the pyrimidine ring adjacent to nitrogen atoms.
~150C-1 (Phenyl)Carbon of the phenyl ring attached to the ether oxygen.
~134C-2 (Phenyl)Carbon bearing a chlorine atom.
~131C-3 (Phenyl)Carbon bearing a chlorine atom.
~128C-5 (Phenyl)Aromatic CH carbon.
~125C-4 (Phenyl)Aromatic CH carbon.
~120C-6 (Phenyl)Aromatic CH carbon.
~115C-5' (Pyrimidine)Carbon on the pyrimidine ring.
Mass Spectrometry (Electron Ionization - EI)
m/zPredicted FragmentRationale
254/256/258[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms.
162/164[C₆H₃Cl₂O]⁺Fragmentation corresponding to the dichlorophenoxy cation.
145[C₆H₃Cl₂]⁺Loss of the oxygen atom from the dichlorophenoxy fragment.
95[C₄H₃N₂O]⁺Fragmentation corresponding to the pyrimidinoxy cation.
79[C₄H₃N₂]⁺Pyrimidine cation after loss of oxygen.
Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
1600-1450StrongC=C and C=N stretching (aromatic rings)
1250-1200StrongAsymmetric C-O-C stretching (diaryl ether)
1100-1050MediumSymmetric C-O-C stretching (diaryl ether)
800-750StrongC-Cl stretching
750-700StrongC-H out-of-plane bending (aromatic)

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive structure elucidation of this compound. The proposed Williamson ether synthesis offers a direct and reliable route to the target molecule. The predicted spectroscopic data, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, serve as a robust reference for the characterization of the synthesized product. The detailed analysis of the expected spectral features will enable researchers to unambiguously confirm the structure of this novel diaryl ether, paving the way for future investigations into its potential biological activities and applications.

An In-depth Technical Guide on the Potential Therapeutic Applications of 2,3-Dichlorophenyl 2-pyrimidinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of publicly available scientific literature and chemical databases reveals no specific studies, patents, or publications detailing the synthesis, biological activity, or therapeutic applications of the compound 2,3-Dichlorophenyl 2-pyrimidinyl ether . Therefore, this document serves as a theoretical guide based on the well-documented activities of its constituent chemical moieties: the pyrimidine core and the dichlorophenyl ether group. The potential applications outlined herein are speculative and would require extensive experimental validation.

Executive Summary

This technical guide explores the hypothetical therapeutic potential of this compound, a novel chemical entity for which no empirical data currently exists. By analyzing the established pharmacological profiles of pyrimidine derivatives and dichlorophenyl ether-containing compounds, we can extrapolate potential areas of interest for future research and drug development. Pyrimidine scaffolds are integral to numerous approved drugs with applications in oncology, infectious diseases, and neurology.[1][2] Similarly, diaryl ether linkages, including chlorinated variants, are present in molecules with a range of bioactivities such as anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide provides a foundational framework for researchers and drug development professionals interested in exploring the synthesis and biological evaluation of this and structurally related compounds.

Introduction to the Core Moieties

The structure of this compound combines two key pharmacophores: a pyrimidine ring and a dichlorinated phenyl ring linked by an ether bridge. The unique electronic and steric properties of this combination could lead to novel biological activities.

The Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocycle found in nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in medicinal chemistry.[1][5] Its ability to participate in hydrogen bonding and π-stacking interactions allows for effective binding to a wide array of biological targets. Marketed drugs containing the pyrimidine moiety include:

  • Anticancer agents: 5-Fluorouracil, a cornerstone of chemotherapy, inhibits thymidylate synthase, thereby disrupting DNA synthesis.[1][6]

  • Antiviral agents: Zidovudine (AZT) is a nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[1]

  • Antibacterial agents: Trimethoprim acts as a dihydrofolate reductase inhibitor, effective against a broad spectrum of bacteria.[1]

  • Central Nervous System (CNS) agents: Pyrimidine thioether derivatives have been investigated as potential antidepressant and anxiolytic agents.[7]

The Dichlorophenyl Ether Moiety

The diaryl ether linkage is a common structural motif in both natural products and synthetic drugs.[3] The inclusion of chlorine atoms on the phenyl ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Dichlorophenyl groups are found in compounds with various biological activities, including:

  • Antibacterial agents: The dichlorophenyl moiety is present in some compounds designed as novel antibacterials.[8]

  • Anticancer agents: Diaryl ethers are components of several kinase inhibitors used in cancer therapy.[3]

  • Antioxidant and Cytotoxic agents: Certain synthesized pyrazoline derivatives containing a 2,4-dichlorophenyl group have demonstrated antioxidant, antibacterial, and cytotoxic potential.[8]

Hypothetical Therapeutic Applications

Based on the activities of its constituent parts, this compound could be investigated for the following therapeutic applications.

Oncology

The combination of a pyrimidine ring, a known anticancer pharmacophore, with a diaryl ether linkage, also found in anticancer agents, suggests that this compound may exhibit antiproliferative activity. Potential mechanisms could include the inhibition of kinases, interference with DNA synthesis, or induction of apoptosis.

Infectious Diseases

Given the prevalence of pyrimidine derivatives in antiviral and antibacterial drugs, this compound warrants investigation as a potential anti-infective agent. The dichlorophenyl group could enhance cell membrane penetration and contribute to inhibitory activity against microbial enzymes.

Neurological Disorders

Recent research into pyrimidine ethers and thioethers has indicated potential for the treatment of depression and anxiety.[7] The specific substitution pattern of this compound may confer selectivity for CNS targets.

Data Presentation (Hypothetical)

Should experimental data become available, it would be structured as follows for clear comparison.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)[Data][e.g., Kinase Inhibition]
A549 (Lung)[Data][e.g., Apoptosis Induction]
HCT116 (Colon)[Data][e.g., DNA Synthesis Inhibition]

Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound

OrganismMIC (µg/mL)Target Pathway
Staphylococcus aureus[Data][e.g., Fatty Acid Synthesis]
Escherichia coli[Data][e.g., Folate Synthesis]
Influenza A virus[Data][e.g., Viral Replication]

Experimental Protocols (Hypothetical)

Detailed methodologies for key experiments would be crucial for reproducibility.

Synthesis of this compound

A potential synthetic route could involve a nucleophilic aromatic substitution reaction between 2,3-dichlorophenol and 2-chloropyrimidine.

  • Materials: 2,3-dichlorophenol, 2-chloropyrimidine, potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2,3-dichlorophenol (1.0 eq) and 2-chloropyrimidine (1.1 eq) in DMF.

    • Add potassium carbonate (2.0 eq) to the mixture.

    • Heat the reaction mixture at 100°C for 12 hours, monitoring by TLC.

    • After completion, cool the reaction, quench with water, and extract with ethyl acetate.

    • Purify the crude product by column chromatography to yield the title compound.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound for 72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm to determine cell viability and calculate the IC₅₀ value.

Visualizations

Conceptual Framework for Drug Discovery

The following diagram illustrates the logical approach of combining known pharmacophores to generate novel compounds with potential therapeutic activity.

G cluster_0 Pharmacophore A (Pyrimidine Core) cluster_1 Pharmacophore B (Dichlorophenyl Ether) A Known Bioactivities: - Anticancer - Antiviral - Antibacterial C Novel Compound (this compound) A->C B Known Bioactivities: - Anticancer - Antimicrobial - Modulates Lipophilicity B->C D Hypothetical Therapeutic Potential: - Oncology - Infectious Diseases - Neurology C->D Experimental Validation

Caption: Combining pharmacophores to explore new therapeutic potential.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action, such as the inhibition of a key signaling pathway in cancer cells.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Compound 2,3-Dichlorophenyl 2-pyrimidinyl ether Compound->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

While there is currently no direct experimental evidence, a theoretical analysis based on the established pharmacology of pyrimidine and dichlorophenyl ether moieties suggests that this compound is a compound of interest for further investigation. Its potential applications in oncology, infectious diseases, and neurology are rooted in the well-documented activities of its constituent parts.

Future work should focus on:

  • Chemical Synthesis and Characterization: Developing a robust and scalable synthetic route to obtain the pure compound.

  • In Vitro Screening: Evaluating the compound against a diverse panel of cancer cell lines, microbial strains, and relevant enzymes or receptors.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features that contribute to biological activity and to optimize potency and selectivity.

  • In Vivo Studies: Should promising in vitro activity be identified, progressing the lead compound to animal models to assess efficacy, pharmacokinetics, and toxicity.

This guide provides a foundational rationale for initiating a drug discovery program centered on this compound and related analogs.

References

In-Depth Technical Guide: Analogues and Derivatives of 2,3-Dichlorophenyl 2-pyrimidinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 2,3-Dichlorophenyl 2-pyrimidinyl ether and its analogues. This class of diaryl ether pyrimidine derivatives holds significant promise in the field of drug discovery, particularly as kinase inhibitors for various therapeutic applications.

Core Compound Structure

The core structure of the compounds discussed in this guide is characterized by a 2,3-dichlorophenyl group linked to a pyrimidine ring via an ether bond. Analogues and derivatives typically involve modifications to the pyrimidine ring and the dichlorophenyl moiety to explore structure-activity relationships (SAR) and optimize biological activity.

Synthesis of 2-Aryloxypyrimidine Derivatives

A general and efficient one-pot method for the synthesis of 2-aryloxypyrimidine derivatives has been developed, which can be adapted for the synthesis of this compound and its analogues. This tandem reductive amination followed by an intermolecular nucleophilic aromatic substitution (SNAr) sequence provides a streamlined approach to creating a diverse library of these compounds.[1][2]

General Experimental Protocol:

This protocol is based on a reported one-pot synthesis of 2-aryloxypyrimidine derivatives and can be adapted for the specific synthesis of this compound.[1][2]

Step 1: Imine Formation

  • In a round-bottom flask, dissolve the desired substituted salicylaldehyde (1 equivalent) and aniline (1 equivalent) in dioxane.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.

Step 2: Reductive Amination

  • To the reaction mixture, add sodium borohydride (NaBH4) (1 equivalent) portion-wise.

  • Continue stirring for an additional 30 minutes at room temperature to reduce the imine to the corresponding secondary amine.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • To the same flask, add 2-methanesulfonyl-4,6-dimethoxypyrimidine (1 equivalent) and potassium carbonate (K2CO3) (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryloxypyrimidine derivative.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: SNAr Reaction Salicylaldehyde Substituted Salicylaldehyde Imine Schiff Base (Imine) Salicylaldehyde->Imine PTSA, Dioxane, RT Aniline Aniline Aniline->Imine SecondaryAmine Secondary Amine Imine->SecondaryAmine NaBH4, RT Product 2-Aryloxypyrimidine Derivative SecondaryAmine->Product K2CO3, Reflux Pyrimidine 2-Methanesulfonyl-pyrimidine Pyrimidine->Product

Caption: One-pot synthesis of 2-aryloxypyrimidine derivatives.

Biological Activity and Structure-Activity Relationship (SAR)

Diaryl ether and pyrimidine scaffolds are prevalent in a multitude of biologically active compounds, including numerous kinase inhibitors.[3][4][5][6] The dichlorophenyl substitution is a common feature in many kinase inhibitors, often contributing to enhanced binding affinity and selectivity.

Key SAR observations from related compound classes:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly influence activity. Halogen substitutions, particularly chlorine, are often favored. For instance, in a series of pyrido[2,3-d]pyrimidin-7-one inhibitors, a 2,6-dichlorophenyl substitution was found to be optimal for potent Abl kinase inhibition.

  • Modifications of the Pyrimidine Ring: Alterations to the pyrimidine ring can modulate selectivity and potency. For example, substitutions at the 4 and 6 positions of the pyrimidine can impact interactions with the hinge region of kinases.

  • Linker Modifications: The ether linkage is crucial for the overall conformation of the molecule. Variations in the linker, such as replacing the oxygen with sulfur or nitrogen, can significantly alter the biological activity.

Potential as Kinase Inhibitors and Signaling Pathways

Given the structural similarities to known kinase inhibitors, it is highly probable that this compound and its analogues function by targeting the ATP-binding site of various protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders.

Potential Kinase Targets and Associated Signaling Pathways:

Based on the activity of structurally related compounds, potential kinase targets for this class of molecules could include:

  • Tyrosine Kinases:

    • Src Family Kinases (SFKs): Involved in cell proliferation, survival, and migration.

    • Abl Kinase: A key target in chronic myeloid leukemia (CML).

    • Epidermal Growth Factor Receptor (EGFR): Often mutated or overexpressed in various cancers, particularly non-small cell lung cancer.[7]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[4]

    • p38 MAP Kinase: Involved in inflammatory responses.

    • PI3K/mTOR Pathway: A central signaling node that controls cell growth, proliferation, and survival.

Illustrative Signaling Pathway Inhibition

The following diagram illustrates a generalized mechanism of action for a kinase inhibitor targeting a receptor tyrosine kinase (RTK) signaling pathway.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ATP ATP Substrate Substrate Protein RTK->Substrate Activates Ligand Growth Factor Ligand->RTK Binds ADP ADP ATP->ADP Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylates Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor 2,3-Dichlorophenyl 2-pyrimidinyl ether analogue Inhibitor->RTK Inhibits ATP binding

Caption: General mechanism of RTK signaling inhibition.

Quantitative Data Summary

While specific quantitative data for the title compound is limited, the following table summarizes representative IC50 values for structurally related diaryl ether and pyrimidine kinase inhibitors to provide a context for potential potency.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrido[2,3-d]pyrimidin-7-onesAbl<10(Not available in search results)
Pyrrolo[2,3-d]pyrimidine DerivativesCDK9Strong Inhibition[8]
Morpholinopyrimidine DerivativesiNOS/COX-2(Activity Reported)[9]

Note: This table is for illustrative purposes and the potency of this compound analogues would need to be determined experimentally.

Future Directions

The diaryl ether pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. Future research in this area should focus on:

  • Synthesis and Screening: Synthesizing a focused library of this compound analogues with diverse substitutions on both the phenyl and pyrimidine rings and screening them against a panel of relevant kinases.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to understand the binding mode of active compounds and guide the design of more potent and selective inhibitors.

  • In Vitro and In Vivo Evaluation: Characterizing the most promising compounds in cell-based assays to assess their effects on cell proliferation, apoptosis, and relevant signaling pathways, followed by in vivo studies in appropriate disease models.

By systematically exploring the SAR of this compound class, it may be possible to identify novel drug candidates with improved efficacy and safety profiles for the treatment of a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dichlorophenyl 2-pyrimidinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3-Dichlorophenyl 2-pyrimidinyl ether is an aromatic ether containing both a dichlorinated phenyl group and a pyrimidine ring. Molecules of this class, particularly phenoxypyrimidines, are of significant interest in medicinal chemistry and materials science. They form the core structure of various biologically active compounds, including kinase inhibitors and anti-inflammatory agents. The synthesis of such diaryl ethers is a fundamental transformation in organic chemistry. The following protocol details a proposed synthetic route for this compound, based on the principles of the Williamson ether synthesis, a robust and widely applicable method for forming C-O ether linkages. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, wherein a phenoxide displaces a halide from an electron-deficient aromatic ring.

Principle of the Method

The synthesis is achieved by a nucleophilic aromatic substitution reaction. First, 2,3-dichlorophenol is deprotonated using a suitable base, such as potassium carbonate, to generate the more nucleophilic potassium 2,3-dichlorophenoxide. This phenoxide then attacks the electron-deficient C2 position of 2-chloropyrimidine, displacing the chloride leaving group to form the desired ether product. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates this SNAr reaction by solvating the cation and increasing the reactivity of the anionic nucleophile.

Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Analytical balance

  • Fume hood

Reagents:

  • 2,3-Dichlorophenol

  • 2-Chloropyrimidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup:

    • In a fume hood, equip a dry 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen or argon inlet.

    • Ensure all glassware is thoroughly dried to prevent reaction with the anhydrous base.

  • Addition of Reagents:

    • To the flask, add 2,3-dichlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous dimethylformamide (DMF, approx. 20-30 mL).

    • Begin stirring the mixture under a gentle flow of nitrogen.

  • Formation of Phenoxide:

    • Heat the mixture to approximately 80 °C for 30 minutes to facilitate the deprotonation of the phenol and formation of the potassium 2,3-dichlorophenoxide salt.

  • Addition of 2-Chloropyrimidine:

    • After 30 minutes, add 2-chloropyrimidine (1.1 eq) to the reaction mixture, either as a solid or dissolved in a minimal amount of anhydrous DMF.

  • Reaction:

    • Increase the temperature of the reaction mixture to 100-120 °C.

    • Maintain the reaction at this temperature, with stirring, for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,3-dichlorophenol) is consumed.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing approximately 100 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic extracts with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

  • Characterization:

    • Characterize the final product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Data Presentation

Table 1: Reagent and Product Information

Compound NameRoleFormulaMol. Weight ( g/mol )Moles (mmol)Mass (g)Equivalents
2,3-DichlorophenolStarting MaterialC₆H₄Cl₂O163.0010.01.631.0
2-ChloropyrimidineStarting MaterialC₄H₃ClN₂114.5311.01.261.1
Potassium Carbonate (K₂CO₃)BaseK₂CO₃138.2115.02.071.5
Dimethylformamide (DMF)SolventC₃H₇NO73.09-20-30 mL-
This compoundProductC₁₀H₆Cl₂N₂O241.08-(Theor.)-

Note: The quantities provided are for a representative 10 mmol scale reaction and should be adjusted as needed.

Mandatory Visualization

Synthesis_Workflow Reagents Starting Materials: 2,3-Dichlorophenol 2-Chloropyrimidine Potassium Carbonate (Base) DMF (Solvent) Step1 Step 1: Phenoxide Formation - Mix 2,3-Dichlorophenol, K₂CO₃, and DMF - Heat at 80 °C for 30 min Reagents->Step1 Combine Step2 Step 2: SNAr Reaction - Add 2-Chloropyrimidine - Heat at 100-120 °C for 4-12 h Step1->Step2 Intermediate: Potassium 2,3-dichlorophenoxide Step3 Step 3: Aqueous Work-up - Quench with water - Extract with Ethyl Acetate - Wash with water and brine Step2->Step3 Crude Reaction Mixture Step4 Step 4: Purification - Dry over MgSO₄ - Concentrate via Rotovap - Silica Gel Column Chromatography Step3->Step4 Crude Organic Extract Product Final Product: This compound Step4->Product Purified Product

Caption: Synthetic workflow for this compound.

Application Notes: 2,3-Dichlorophenyl 2-pyrimidinyl ether as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and immunology. The compound 2,3-Dichlorophenyl 2-pyrimidinyl ether is a synthetic small molecule designed for the inhibition of specific protein kinases. Its chemical structure, featuring a dichlorophenyl moiety and a pyrimidinyl ether group, is suggestive of its potential to bind to the ATP-binding pocket of various kinases. While direct public data for this compound is limited, extensive research on analogous compounds containing dichlorophenyl and pyrimidine-like scaffolds has demonstrated potent inhibitory activity against several tyrosine kinases. This document provides an overview of the potential applications and protocols for utilizing this compound in kinase inhibition assays, based on findings from structurally related inhibitors.

Mechanism of Action

Based on the analysis of structurally similar compounds, such as those with a 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-one core, this compound is hypothesized to function as an ATP-competitive inhibitor.[1][2][3] The dichlorophenyl group likely occupies a hydrophobic pocket adjacent to the ATP-binding site, a common feature in many kinase inhibitors. The pyrimidine core is expected to form key hydrogen bonds with the hinge region of the kinase, a critical interaction for stabilizing the inhibitor-enzyme complex. This mode of inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.

Potential Kinase Targets

Analogs of this compound have shown inhibitory activity against a range of tyrosine kinases. Notably, compounds with a dichlorophenyl and a pyrimidine-like core have been identified as potent inhibitors of Abl, Src, PDGFR (Platelet-Derived Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor) kinases.[1][2][3][4] Therefore, it is plausible that this compound may exhibit inhibitory activity against these or other related tyrosine kinases.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound against a panel of selected kinases, based on the activities of structurally related compounds. These values are for illustrative purposes to guide initial experimental design.

Kinase TargetHypothetical IC50 (nM)
Abl50
Src75
PDGFRβ120
VEGFR2250
EGFR>1000

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method for determining the in vitro potency of this compound against a target kinase using a luminescent assay format that measures ATP consumption.

Materials:

  • Recombinant human kinase (e.g., Abl, Src)

  • Kinase substrate peptide

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and substrate peptide in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized depending on the kinase.

  • Detection:

    • Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., PDGFR, VEGFR) Src Src Kinase Receptor->Src PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Abl Abl Kinase Src->Abl Transcription Gene Transcription Abl->Transcription Akt Akt PI3K->Akt Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor 2,3-Dichlorophenyl 2-pyrimidinyl ether Inhibitor->Src Inhibitor->Abl Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis GrowthFactor Growth Factor GrowthFactor->Receptor Binding & Dimerization Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilution of This compound Plate_Setup Add compound, kinase, and substrate to 384-well plate Compound_Prep->Plate_Setup Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Plate_Setup Reaction_Start Initiate reaction with ATP Plate_Setup->Reaction_Start Incubation Incubate at room temperature Reaction_Start->Incubation Reaction_Stop Stop reaction and deplete ATP (ADP-Glo™ Reagent) Incubation->Reaction_Stop Signal_Gen Generate luminescent signal (Kinase Detection Reagent) Reaction_Stop->Signal_Gen Read_Plate Measure luminescence Signal_Gen->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2,3-Dichlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) of 2,3-dichlorophenol. Given the electron-donating nature of the hydroxyl group and the presence of two deactivating chloro substituents, traditional direct SNAr reactions with 2,3-dichlorophenol are challenging and often require harsh conditions with low yields. Therefore, this guide focuses on more efficient and widely applicable catalyzed cross-coupling methodologies, namely the Ullmann Condensation for C-O bond formation and the Buchwald-Hartwig amination for C-N bond formation. A general protocol for a direct SNAr reaction is also included for comparative purposes, although it is generally less effective for this substrate.

Introduction to Nucleophilic Aromatic Substitution with 2,3-Dichlorophenol

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds. The reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In the case of 2,3-dichlorophenol, the hydroxyl group is activating, while the two chlorine atoms are deactivating, making the aromatic ring less susceptible to nucleophilic attack.

To overcome this challenge, transition metal-catalyzed cross-coupling reactions have been developed and are now the preferred methods for the arylation of phenols and amines with unactivated aryl halides like 2,3-dichlorophenol.

  • Ullmann Condensation (C-O Coupling): This copper-catalyzed reaction is a classic and effective method for the synthesis of diaryl ethers from an aryl halide and a phenol. Modern modifications of this reaction utilize ligands to improve catalyst solubility and reactivity, allowing for milder reaction conditions.

  • Buchwald-Hartwig Amination (C-N Coupling): This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds. It offers a broad substrate scope and high functional group tolerance, making it ideal for the synthesis of N-aryl amines from aryl halides.

Data Presentation: A Comparative Overview of Methodologies

The following table summarizes typical reaction conditions and expected yields for the substitution on 2,3-dichlorophenol with representative oxygen and nitrogen nucleophiles using different methodologies. This data is compiled from analogous reactions in the literature and provides a general guideline for what can be expected.

Reaction TypeNucleophileCatalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Ullmann Condensation 4-MethoxyphenolCuI / L-prolineK₂CO₃DMSO110-13012-2470-90
PhenolCu₂O / TMHD¹Cs₂CO₃NMP120-14012-2465-85
Buchwald-Hartwig Amination AnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene100-1108-1675-95
MorpholinePd(OAc)₂ / RuPhosNaOtBuDioxane90-1006-1280-98
Direct SNAr Sodium MethoxideNoneNaHDMF140-15324-48< 20

¹TMHD = 2,2,6,6-Tetramethyl-3,5-heptanedione

Experimental Protocols

Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis (C-O Coupling)

This protocol describes a general procedure for the copper-catalyzed reaction of 2,3-dichlorophenol with a substituted phenol.

Materials:

  • 2,3-Dichlorophenol

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Copper(I) Iodide (CuI)

  • L-proline

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2,3-dichlorophenol (1.0 mmol), the substituted phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: Buchwald-Hartwig Amination for N-Aryl Amine Synthesis (C-N Coupling)

This protocol provides a general method for the palladium-catalyzed amination of 2,3-dichlorophenol with a primary or secondary amine.

Materials:

  • 2,3-Dichlorophenol

  • Amine (e.g., Aniline or Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and XPhos (0.06 mmol, 6 mol%) to a dry Schlenk tube.

  • Add the base (K₃PO₄, 2.0 mmol, for anilines; NaOtBu, 1.4 mmol, for alkylamines).

  • Add 2,3-dichlorophenol (1.0 mmol).

  • Seal the tube, remove from the glovebox, and add the amine (1.2 mmol) followed by the anhydrous solvent (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100-110 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-arylated product.

Protocol 3: Direct Nucleophilic Aromatic Substitution (for comparison)

This protocol outlines a direct SNAr reaction with a strong nucleophile. Note that this method is generally not high-yielding for substrates like 2,3-dichlorophenol.

Materials:

  • 2,3-Dichlorophenol

  • Sodium Methoxide solution or Sodium Hydride (NaH) and Methanol

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,3-dichlorophenol (1.0 mmol) and anhydrous DMF (10 mL).

  • If using NaH, add it (1.2 mmol) portion-wise at 0 °C and stir for 30 minutes. Then add methanol (1.5 mmol). If using a sodium methoxide solution, add it directly (1.2 mmol).

  • Heat the reaction mixture to 150 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • After cooling, quench the reaction by carefully adding water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the catalyzed cross-coupling reactions.

experimental_workflow_ullmann cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add 2,3-Dichlorophenol, Phenol, CuI, Ligand, Base to Schlenk Tube start->reagents inert Evacuate & Backfill with Inert Gas reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (110-140 °C, 12-24h) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute with Water & Extract with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Diaryl Ether purify->product

Caption: Workflow for Ullmann Condensation.

experimental_workflow_buchwald cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification start Start catalyst Add Pd₂(dba)₃, Ligand, and Base to Schlenk Tube start->catalyst substrate Add 2,3-Dichlorophenol catalyst->substrate reagents Add Amine and Anhydrous Solvent substrate->reagents heat Heat and Stir (90-110 °C, 6-16h) reagents->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Dilute and Filter through Celite cool->filter wash Wash with Water and Brine filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Isolated N-Aryl Amine purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Safety Considerations

  • 2,3-Dichlorophenol: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Catalysts: Palladium and copper catalysts can be toxic and should be handled with care. Avoid inhalation of dust.

  • Bases: Strong bases like sodium tert-butoxide and potassium phosphate are corrosive. Handle them with care and avoid contact with skin and eyes.

  • Solvents: The organic solvents used are flammable and/or toxic. Use them in a well-ventilated fume hood and away from ignition sources.

  • Inert Atmosphere: Reactions under inert gas should be set up by trained personnel. Ensure proper handling of gas cylinders.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

2,3-Dichlorophenyl 2-pyrimidinyl ether as a potential agricultural fungicide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: 2,3-Dichlorophenyl 2-pyrimidinyl ether

Disclaimer: Information on the specific fungicidal properties of this compound is not available in current scientific literature. The following application notes and protocols are presented as a representative example for a hypothetical agricultural fungicide with this structure, based on the known activities of structurally related dichlorophenyl and pyrimidine-containing fungicides. These notes are intended for research and development professionals and should be adapted and validated experimentally.

Introduction

This compound is a novel synthetic compound with potential for development as an agricultural fungicide. Its chemical structure, featuring a dichlorophenyl moiety and a pyrimidine ring linked by an ether bond, suggests a possible mode of action related to the disruption of essential fungal metabolic pathways. Phenyl ether and pyrimidine derivatives are known to exhibit broad-spectrum fungicidal activity. This document outlines the proposed mechanism of action, provides protocols for its evaluation, and presents hypothetical data for its in vitro and in vivo efficacy.

Proposed Mechanism of Action

Based on the activity of related dichlorophenyl ether fungicides, the proposed primary mechanism of action for this compound is the inhibition of sterol biosynthesis.[1] Specifically, it is hypothesized to target the C14-demethylase enzyme (CYP51), a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the cessation of fungal growth and cell death. Anilinopyrimidine fungicides are also known to inhibit methionine biosynthesis, which could be a secondary mode of action.[2]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibition Lanosterol Lanosterol Intermediate 4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol Lanosterol->Intermediate C14-demethylase (CYP51) Episterol Episterol Intermediate->Episterol ...multiple steps Ergosterol Ergosterol (Fungal Cell Membrane Component) Episterol->Ergosterol ...multiple steps Inhibitor 2,3-Dichlorophenyl 2-pyrimidinyl ether Inhibitor->Lanosterol Inhibits Enzyme

Caption: Proposed inhibition of the C14-demethylase step in the fungal ergosterol biosynthesis pathway.

Experimental Evaluation Workflow

The evaluation of a novel fungicide typically follows a structured workflow, progressing from broad in vitro screening to specific in vivo and mechanism-of-action studies.

cluster_workflow Fungicide Evaluation Workflow A Synthesis & Purification of Compound B In Vitro Screening (Mycelial Growth Assay) A->B F Spectrum of Activity (Test Against Diverse Pathogens) B->F C Determine EC50 Values (Dose-Response Analysis) D In Vivo Plant Protection Assay (Protective & Curative) C->D E Mechanism of Action Studies (e.g., Sterol Analysis) C->E G Final Efficacy Report D->G E->G F->C

Caption: A typical experimental workflow for evaluating a potential new agricultural fungicide.

In Vitro Efficacy

The in vitro fungicidal activity of this compound was assessed against a panel of economically important plant pathogens using a mycelial growth inhibition assay.

Data Presentation: In Vitro Fungicidal Activity
Fungal PathogenCommon DiseaseEC50 (µg/mL) of Test CompoundEC50 (µg/mL) of Tebuconazole (Control)
Botrytis cinereaGray Mold1.150.98
Sclerotinia sclerotiorumWhite Mold0.880.75
Rhizoctonia solaniSheath Blight1.621.45
Puccinia sorghiCommon Rust2.051.89
Erysiphe graminisPowdery Mildew0.540.49

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol details the method for determining the half-maximal effective concentration (EC50) of a test compound against fungal mycelial growth.[3]

1. Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile 90 mm Petri dishes

  • Test compound (this compound)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Actively growing cultures of test fungi on PDA

  • Sterile 5 mm cork borer

  • Incubator set to 25-28°C (optimal for the test fungus)

  • Sterile water with 0.05% Tween 20

2. Procedure:

  • Prepare Stock Solution: Dissolve the test compound in DMSO to create a 10,000 µg/mL stock solution.

  • Prepare Amended Media: Autoclave PDA medium and cool to 50-55°C in a water bath. Add the appropriate volume of the stock solution to the molten PDA to achieve the final desired concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). A control plate should be prepared by adding an equivalent volume of DMSO without the test compound.

  • Pour Plates: Pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify at room temperature.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each prepared PDA plate.[4]

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal temperature for the fungus (e.g., 25°C for Botrytis cinerea).

  • Data Collection: When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where:

      • dc is the average diameter of the fungal colony on the control plate.

      • dt is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: Plot the percentage inhibition against the log-transformed concentrations of the test compound. Use probit analysis or non-linear regression to calculate the EC50 value.

In Vivo Efficacy

The protective and curative activities of this compound were evaluated for the control of gray mold (Botrytis cinerea) on tomato seedlings under greenhouse conditions.

Data Presentation: In Vivo Disease Control
Treatment Concentration (µg/mL)Protective Activity (% Control)Curative Activity (% Control)
20091.582.3
10084.271.8
5075.658.4
Pyrimethanil (Control @ 100 µg/mL)88.175.2
Untreated Control00

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocol: Plant Protection Assay

This protocol describes the evaluation of a fungicide's ability to protect plants from infection and to cure existing infections.[5][6]

1. Materials:

  • Tomato seedlings (e.g., Solanum lycopersicum, 3-4 leaf stage)

  • Test compound formulated as an emulsifiable concentrate (EC) or wettable powder (WP)

  • Spore suspension of Botrytis cinerea (1 x 10^6 spores/mL in sterile water)

  • Laboratory sprayer

  • Greenhouse or growth chamber with controlled humidity (>90%) and temperature (20-22°C)

2. Procedure for Protective Assay:

  • Plant Preparation: Select healthy, uniform tomato seedlings.

  • Compound Application: Prepare aqueous solutions of the test compound at various concentrations (e.g., 50, 100, 200 µg/mL). Spray the seedlings with the solutions until runoff. An untreated control group should be sprayed with water only.

  • Drying: Allow the treated plants to air dry for 24 hours.

  • Inoculation: Spray the seedlings with the B. cinerea spore suspension until runoff.

  • Incubation: Place the inoculated plants in a high-humidity chamber at 20-22°C for 5-7 days to allow for disease development.

  • Disease Assessment: Evaluate disease severity on each leaf using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = >75% leaf area affected).[7]

3. Procedure for Curative Assay:

  • Plant Preparation & Inoculation: Select healthy seedlings and inoculate them with the B. cinerea spore suspension as described above.

  • Incubation (Pre-treatment): Place the inoculated plants in the high-humidity chamber for 24 hours to allow infection to establish.

  • Compound Application: Remove plants from the chamber and spray them with the test compound solutions at various concentrations.

  • Incubation (Post-treatment): Return the plants to the high-humidity chamber for an additional 4-6 days.

  • Disease Assessment: Evaluate disease severity as described for the protective assay.

4. Calculation of Efficacy:

  • Calculate the disease index for each treatment group.

  • Determine the percent control (efficacy) using the formula:

    • % Control = [(DIc - DIt) / DIc] x 100

    • Where:

      • DIc is the disease index of the untreated control group.

      • DIt is the disease index of the treated group.

References

Application Note: Quantitative Analysis of 2,3-Dichlorophenyl 2-pyrimidinyl ether by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed analytical method for the sensitive and selective quantification of 2,3-Dichlorophenyl 2-pyrimidinyl ether in a relevant matrix, such as plasma or environmental samples. Due to the absence of a standardized, published method for this specific analyte, this protocol has been developed by adapting established methodologies for structurally similar compounds, including dichlorophenyl and pyrimidine derivatives. The described method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity, making it ideal for trace-level quantification in complex matrices.

Introduction

This compound is a molecule of interest in various fields, potentially including pharmaceutical development and environmental analysis. Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and environmental monitoring. This application note provides a comprehensive, step-by-step protocol for a proposed LC-MS/MS method, from sample preparation to data analysis. The method is designed to be a starting point for researchers, who will need to perform a full method validation according to their specific requirements and regulatory guidelines.

Proposed Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the recommended technique for the quantification of this compound due to its ability to provide high selectivity and sensitivity, which is essential for distinguishing the analyte from matrix interferences.

Principle

The method involves the separation of the target analyte from other components in the sample using High-Performance Liquid Chromatography (HPLC). The separated analyte is then introduced into a tandem mass spectrometer. In the mass spectrometer, the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), ensures a very high degree of selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Reference standard of this compound

  • Internal standard (IS), e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the samples.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Sample matrix (e.g., plasma, water)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents for sample preparation.

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation (Example: Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Extract: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are proposed starting conditions and will require optimization:

Liquid Chromatography:

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterProposed Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺ of this compound (to be determined by infusion of the standard)
Product Ion (Q3) A prominent and stable fragment ion (to be determined by infusion and fragmentation of the precursor ion)
Collision Energy To be optimized for the specific Q1/Q3 transition
Dwell Time 100 ms

Data Presentation

During method validation, the following quantitative parameters should be determined and are presented here with hypothetical target values.

ParameterHypothetical Target Value
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity Range 0.5 - 500 ng/mL (r² > 0.995)
Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow sample_receipt Sample Receipt and Logging sample_prep Sample Preparation (e.g., Protein Precipitation) sample_receipt->sample_prep Aliquoting and IS addition lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis Injection of extract data_processing Data Processing and Quantification lc_ms_analysis->data_processing Raw data acquisition report_generation Report Generation data_processing->report_generation Final concentration values

Caption: Proposed experimental workflow for the quantification of this compound.

Method Development and Validation Logic

method_validation_logic cluster_dev Development Steps cluster_val Validation Parameters method_dev Method Development selectivity Selectivity & Specificity method_dev->selectivity sensitivity Sensitivity (LOD/LOQ) method_dev->sensitivity linearity Linearity & Range method_dev->linearity method_val Method Validation routine_analysis Routine Sample Analysis method_val->routine_analysis Validated Method precision Precision (Intra/Inter-day) method_val->precision accuracy Accuracy method_val->accuracy stability Stability method_val->stability selectivity->method_val sensitivity->method_val linearity->method_val

Caption: Logical flow from method development to validation for an analytical procedure.

Conclusion

This application note provides a detailed, proposed protocol for the quantification of this compound using LC-MS/MS. The described method offers a robust starting point for researchers. It is imperative that a full method validation is performed in the target matrix to ensure the reliability and accuracy of the results for its intended purpose. This includes, but is not limited to, the assessment of selectivity, sensitivity, linearity, precision, accuracy, and stability.

Application Notes and Protocols for Large-Scale Synthesis of Dichlorophenyl Pyrimidinyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenyl pyrimidinyl ethers represent a significant class of compounds in medicinal chemistry, often investigated as kinase inhibitors and for other therapeutic applications. The large-scale synthesis of these molecules presents unique challenges that require careful consideration of starting materials, reaction conditions, purification methods, and process safety. This document provides a comprehensive overview of the key considerations for the industrial-scale synthesis of dichlorophenyl pyrimidinyl ethers, focusing on a common synthetic route: the Williamson ether synthesis. Detailed experimental protocols and process flow diagrams are provided to guide researchers and drug development professionals in this endeavor.

Synthetic Pathway Overview

The most common and industrially scalable method for the synthesis of dichlorophenyl pyrimidinyl ethers is the Williamson ether synthesis. This method involves the reaction of a dichlorophenol with a suitably substituted chloropyrimidine in the presence of a base. The general reaction scheme is depicted below.

G Dichlorophenol Dichlorophenol Reaction Williamson Ether Synthesis Dichlorophenol->Reaction Chloropyrimidine Chloropyrimidine Chloropyrimidine->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product Dichlorophenyl Pyrimidinyl Ether Reaction->Product Salt Salt Byproduct Reaction->Salt

Figure 1: General workflow for the Williamson ether synthesis of dichlorophenyl pyrimidinyl ethers.

Key Starting Materials

The selection of appropriate starting materials is crucial for a successful and cost-effective large-scale synthesis.

Dichlorophenols

Various isomers of dichlorophenol can be used, with 2,4-dichlorophenol and 3,4-dichlorophenol being common choices depending on the target molecule. The purity of the dichlorophenol is critical to avoid side reactions and simplify purification.

Chloropyrimidines

The pyrimidine core can be substituted with various functional groups. For large-scale synthesis, the availability and cost of the specific chloropyrimidine are major considerations. 2-chloropyrimidines and 4-chloropyrimidines are common precursors. The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with urea or a related derivative, followed by chlorination. For instance, 4,6-dichloro-2-methylpyrimidine can be synthesized from dimethyl malonate and acetamidine hydrochloride, followed by chlorination.[1]

Large-Scale Synthesis Protocol: A Representative Example

This protocol describes the synthesis of 4-(2,4-dichlorophenoxy)-2,6-dimethylpyrimidine, a representative dichlorophenyl pyrimidinyl ether.

Experimental Protocol: Synthesis of 4-(2,4-dichlorophenoxy)-2,6-dimethylpyrimidine

Materials:

  • 2,4-Dichlorophenol

  • 4-Chloro-2,6-dimethylpyrimidine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Water

  • Brine

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with 2,4-dichlorophenol (1.0 eq), potassium carbonate (1.5 eq), and N,N-dimethylformamide (5-10 volumes).

  • Reaction: Stir the mixture and heat to 80-90 °C. Slowly add a solution of 4-chloro-2,6-dimethylpyrimidine (1.1 eq) in DMF via the addition funnel over 1-2 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the consumption of the limiting reagent is complete (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add toluene (10 volumes) and water (10 volumes). Stir vigorously for 30 minutes.

  • Phase Separation: Stop stirring and allow the layers to separate. Remove the aqueous layer.

  • Washing: Wash the organic layer with water (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the pure 4-(2,4-dichlorophenoxy)-2,6-dimethylpyrimidine.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes typical quantitative data for the large-scale synthesis of dichlorophenyl pyrimidinyl ethers via the Williamson ether synthesis. The data is compiled from various literature sources on similar syntheses.[2]

ParameterValueNotes
Yield 75-95%Dependent on substrates and reaction conditions.
Purity >98%Achievable with proper work-up and purification.
Reaction Time 4-12 hoursCan be optimized by adjusting temperature and catalyst.
Reaction Temp. 60-120 °CSolvent and base selection are critical.
Solvent DMF, DMSO, AcetonitrileAprotic polar solvents are generally preferred.
Base K₂CO₃, NaH, Cs₂CO₃Choice of base affects reaction rate and cost.

Signaling Pathway Context

Dichlorophenyl pyrimidinyl ethers are often designed as inhibitors of specific signaling pathways implicated in diseases such as cancer. For example, they can be developed as inhibitors of protein kinases. The diagram below illustrates a simplified generic kinase signaling pathway that such a compound might target.

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Kinase (e.g., PI3K, MEK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Leads to Inhibitor Dichlorophenyl Pyrimidinyl Ether Inhibitor->Kinase Inhibits

Figure 2: Simplified kinase signaling pathway targeted by dichlorophenyl pyrimidinyl ether inhibitors.

Conclusion

The large-scale synthesis of dichlorophenyl pyrimidinyl ethers is a feasible process with careful planning and optimization. The Williamson ether synthesis provides a robust and scalable method. Key considerations for industrial production include the cost and availability of starting materials, optimization of reaction conditions to maximize yield and purity while minimizing reaction time, and the development of an efficient and scalable purification protocol. The information and protocols provided in this document serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important class of compounds.

References

Application Notes and Protocols for the Purification of 2,3-Dichlorophenyl 2-pyrimidinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 2,3-Dichlorophenyl 2-pyrimidinyl ether, a key intermediate in various synthetic applications. The following methods are based on established principles of organic chemistry and are designed to achieve high purity suitable for downstream applications, including research, process development, and manufacturing.

Introduction

This compound is a diaryl ether with potential applications in medicinal chemistry and materials science. The purity of this compound is critical for the reliability and reproducibility of subsequent reactions and biological assays. This guide outlines three common and effective purification techniques: silica gel column chromatography, recrystallization, and liquid-liquid extraction.

Data Presentation: Comparison of Purification Techniques

The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following table summarizes the expected outcomes for each technique.

Purification TechniqueTypical PurityExpected YieldThroughputPrimary Impurities Removed
Silica Gel Chromatography >99%60-90%Low to MediumPolar and non-polar byproducts, starting materials
Recrystallization >98%50-80%Medium to HighLess soluble impurities, some colored byproducts
Liquid-Liquid Extraction 90-98%>90%HighPolar, water-soluble impurities, salts

Experimental Protocols

Silica Gel Column Chromatography

This method is highly effective for removing both more polar and less polar impurities to achieve very high purity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). A typical ratio is 50-100 g of silica gel per gram of crude product.

  • Column Packing: Pour the silica gel slurry into the chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent to 90:10 or 85:15 Hexane:Ethyl Acetate to elute the target compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC. The product can be visualized under UV light (254 nm).

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound as a solid or oil.

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds on a larger scale.

Materials:

  • Crude this compound (solid)

  • Isopropanol (or Ethanol, or a mixture of Ethyl Acetate/Hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Solvent Selection: In a small test tube, determine the appropriate solvent for recrystallization. The ideal solvent should dissolve the compound when hot but not at room temperature. Isopropanol is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Liquid-Liquid Extraction

This technique is useful for a preliminary purification step to remove highly polar or ionic impurities.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate (or Dichloromethane)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • Deionized water (to remove water-soluble impurities).

    • Saturated sodium bicarbonate solution (to neutralize any acidic byproducts).

    • Saturated sodium chloride solution (to reduce the solubility of the organic compound in the aqueous layer).

  • Phase Separation: After each wash, allow the layers to separate and drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified product.

Visualizations

experimental_workflow_chromatography start Start: Crude Product load Dissolve and Load Crude Product start->load slurry Prepare Silica Gel Slurry pack Pack Chromatography Column slurry->pack pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->collect Continue Elution combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: Workflow for Silica Gel Column Chromatography.

experimental_workflow_recrystallization start Start: Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Induce Crystallization dissolve->cool No Insoluble Impurities hot_filter->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry end End: Purified Crystals dry->end

Caption: Workflow for Recrystallization.

experimental_workflow_extraction start Start: Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve wash_water Wash with Deionized Water dissolve->wash_water wash_bicarb Wash with Sat. NaHCO3 Solution wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine separate Separate Organic Layer wash_brine->separate dry Dry with Anhydrous Na2SO4 separate->dry evaporate Evaporate Solvent dry->evaporate end End: Partially Purified Product evaporate->end

Caption: Workflow for Liquid-Liquid Extraction.

Application Notes and Protocols: In Vitro Assays for 2,3-Dichlorophenyl 2-pyrimidinyl ether Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols and application notes for the in vitro evaluation of 2,3-Dichlorophenyl 2-pyrimidinyl ether. Based on the common biological activities of structurally related dichlorophenyl and pyrimidinyl compounds, the primary activities of interest for this compound are hypothesized to be kinase inhibition and cytotoxic effects. The following protocols describe a representative in vitro kinase assay and a cell viability assay to screen for these potential activities.

Section 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine if this compound can inhibit the activity of a specific protein kinase. A generic serine/threonine kinase is used here as an example. The assay measures the phosphorylation of a substrate peptide by the kinase.

Experimental Protocol: In Vitro Kinase Assay

1. Materials and Reagents:

  • Recombinant human kinase (e.g., a MAPK or CDK family member)

  • Kinase substrate peptide

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)[1]

  • [γ-³²P]ATP

  • 4x LDS sample buffer[1]

  • NuPAGE 4-12% Bis-Tris precast polyacrylamide gels[1]

  • Coomassie Brilliant Blue stain

  • Phosphorimager screen and reader

2. Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a dilution series of the test compound in the kinase buffer.

  • In a microcentrifuge tube, combine the recombinant kinase and its substrate in the kinase buffer.[2]

  • Add the desired concentration of the test compound or control (staurosporine or DMSO vehicle) to the kinase-substrate mixture.

  • Incubate the mixture at 30°C for 10 minutes.[1]

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[1]

  • Allow the reaction to proceed at 30°C for 30 minutes.[1]

  • Terminate the reaction by adding 4x LDS sample buffer.[1]

  • Boil the samples at 95°C for 5 minutes.

  • Load the samples onto a 4-12% Bis-Tris gel and perform SDS-PAGE.

  • Stain the gel with Coomassie Brilliant Blue to visualize total protein and ensure equal loading.

  • Dry the gel and expose it to a phosphorimager screen.

  • Analyze the screen using a phosphorimager to detect the radiolabeled, phosphorylated substrate.

  • Quantify the band intensities to determine the extent of kinase inhibition.

Data Presentation: Kinase Inhibition

The results of the kinase inhibition assay can be summarized in a table to determine the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half).

Concentration of this compound (µM)Kinase Activity (%)
0 (Vehicle Control)100
0.185
155
1015
1005
Staurosporine (10 µM)2

Visualization: Kinase Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Kinase, Substrate, ATP, and Test Compound mix Combine Kinase, Substrate, and Test Compound reagents->mix incubate_pre Pre-incubate at 30°C mix->incubate_pre start_reaction Add [γ-³²P]ATP to start reaction incubate_pre->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Add LDS Buffer to stop incubate_reaction->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page autoradiography Autoradiography sds_page->autoradiography quantify Quantify Phosphorylation autoradiography->quantify

Caption: Workflow for the in vitro kinase inhibition assay.

Section 2: Cell Viability and Cytotoxicity Assay

This section describes the use of the MTT assay to assess the effect of this compound on the viability of a cancer cell line. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Experimental Protocol: MTT Cell Viability Assay

1. Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (test compound)

  • Doxorubicin (positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[4][5]

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Prepare a dilution series of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with medium only (blank), cells with vehicle (negative control), and cells with doxorubicin (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.[4]

  • After the incubation period, add 10-20 µL of the MTT solution to each well.[3][6]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[5][6]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

Data Presentation: Cell Viability

The results of the MTT assay can be presented in a table to determine the GI₅₀ (concentration for 50% growth inhibition).

Concentration of this compound (µM)Cell Viability (%)
0 (Vehicle Control)100
195
1070
5048
10025
Doxorubicin (10 µM)10

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition seed_cells Seed cells in 96-well plate incubate_attach Incubate 24h for cell attachment seed_cells->incubate_attach treat_cells Treat cells with test compound incubate_attach->treat_cells incubate_treat Incubate 48-72h treat_cells->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability read_absorbance->analyze_data PI3K_Akt_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt recruits & activates pdk1 PDK1 pdk1->akt phosphorylates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation promotes inhibitor 2,3-Dichlorophenyl 2-pyrimidinyl ether inhibitor->akt inhibits?

References

Application Notes and Protocols for Dichlorophenyl-Substituted Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cell-based study of dichlorophenyl-substituted pyrido[2,3-d]pyrimidines, a class of compounds with significant interest in cancer research due to their potent kinase inhibitory activity. The focus of these notes is on PD180970, a well-characterized member of this family, which serves as a representative compound for outlining experimental procedures.

Introduction

Pyrido[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in cancer therapy.[1][2] A notable example is PD180970, a pyrido[2,3-d]pyrimidine with a dichlorophenyl substitution, which has been identified as a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase.[3] The Bcr-Abl fusion protein is a hallmark of Chronic Myelogenous Leukemia (CML), making PD180970 a valuable tool for studying CML and a potential therapeutic agent.[3][4] This compound has demonstrated efficacy in cell-based assays, including in cell lines resistant to other Bcr-Abl inhibitors like imatinib.[4][5] These notes provide a summary of its activity and detailed protocols for its evaluation in a laboratory setting.

Quantitative Data Summary

The inhibitory activity of PD180970 has been quantified in various enzymatic and cell-based assays. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) against key kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile of PD180970

Kinase TargetIC50 (nM)
p210Bcr-Abl (autophosphorylation)5
c-Abl2.2
c-Src0.8
LCK<5
KIT50
EGFR390
bFGFR934
PDGFR1,430

Data sourced from multiple studies.[3][6]

Table 2: Cellular Activity of PD180970 in Bcr-Abl Expressing Cell Lines

Cell LineDescriptionParameterIC50 (nM)
K562Human CML cell lineInhibition of p210Bcr-Abl phosphorylation170
K562Human CML cell lineInhibition of Gab2 and CrkL phosphorylation80
K562Human CML cell lineInduction of Apoptosis50
Ba/F3-p210-WTMurine pro-B cells expressing wild-type Bcr-AblAnti-proliferative25
Ba/F3-p210-Y253FMurine pro-B cells expressing imatinib-resistant Bcr-Abl mutantAnti-proliferative120

Data sourced from multiple studies.[3][5][6]

Signaling Pathway

PD180970 primarily targets the Bcr-Abl signaling pathway. In CML, the constitutively active Bcr-Abl kinase phosphorylates numerous downstream substrates, leading to increased cell proliferation and survival. Key substrates include Gab2 and CrkL. PD180970, by competitively binding to the ATP-binding site of the Abl kinase domain, inhibits this autophosphorylation and the subsequent phosphorylation of its substrates. This blockade of downstream signaling ultimately leads to the induction of apoptosis and cell cycle arrest in Bcr-Abl positive cells.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Bcr_Abl Bcr-Abl (Constitutively Active Kinase) ADP ADP Downstream_Substrates Downstream Substrates (e.g., Gab2, CrkL) Bcr_Abl->Downstream_Substrates Phosphorylation PD180970 PD180970 PD180970->Bcr_Abl Inhibition ATP ATP Proliferation_Survival Cell Proliferation & Survival Pathways Downstream_Substrates->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis

Caption: Bcr-Abl signaling pathway and the inhibitory action of PD180970.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of dichlorophenyl-substituted pyrido[2,3-d]pyrimidines like PD180970.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • K562 (or other Bcr-Abl positive) cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • PD180970 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of PD180970 in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the inhibition of Bcr-Abl autophosphorylation and the phosphorylation of its downstream targets.

Materials:

  • K562 cells

  • PD180970

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Abl, anti-Abl, anti-phospho-CrkL, anti-CrkL, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate K562 cells and treat with various concentrations of PD180970 (e.g., 0, 50, 100, 200 nM) for 2-4 hours.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • K562 cells

  • PD180970

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat K562 cells with PD180970 (e.g., 50 nM) for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Cell-Based Assays cluster_data Data Analysis start Start: Cell Culture (Bcr-Abl positive cell line) treatment Treatment with Dichlorophenyl-Substituted Pyrido[2,3-d]pyrimidine start->treatment proliferation Proliferation Assay (e.g., MTT) treatment->proliferation western_blot Western Blot (Phosphorylation Analysis) treatment->western_blot apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis ic50 IC50 Determination proliferation->ic50 phospho_quant Phosphorylation Quantification western_blot->phospho_quant apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant end End: Characterization of Compound's Cellular Activity ic50->end phospho_quant->end apoptosis_quant->end

Caption: General workflow for cell-based evaluation of dichlorophenyl-substituted pyrido[2,3-d]pyrimidines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dichlorophenyl 2-pyrimidinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichlorophenyl 2-pyrimidinyl ether. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound, primarily through two common synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation.

Low or No Product Yield

Q1: I am not getting any product, or the yield of this compound is very low. What are the possible causes and solutions?

A1: Low or no product yield can stem from several factors related to your chosen synthetic method. Here’s a breakdown of potential issues and how to address them for both SNAr and Ullmann reactions.

For Nucleophilic Aromatic Substitution (SNAr):

  • Insufficiently Strong Base: The phenoxide of 2,3-dichlorophenol needs to be generated in situ for it to be an effective nucleophile. If the base is not strong enough to deprotonate the phenol, the reaction will not proceed.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be more effective.

  • Low Reaction Temperature: SNAr reactions, although often proceeding at lower temperatures than Ullmann couplings, still require sufficient thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating it to 50-80 °C. For less reactive substrates, temperatures up to 120 °C in a high-boiling solvent might be necessary.

  • Inappropriate Solvent: The choice of solvent is crucial for SNAr reactions. The solvent must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).

    • Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are effective at solvating cations, leaving the phenoxide anion more nucleophilic.

For Ullmann Condensation:

  • Inactive Copper Catalyst: The copper catalyst is the heart of the Ullmann reaction. If the catalyst is oxidized or otherwise deactivated, the reaction will not proceed.

    • Solution: Use a fresh, high-quality source of a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). Sometimes, in-situ reduction of a Cu(II) salt can be effective. The use of "activated" copper powder is a more traditional approach.

  • Absence or Inappropriate Ligand: Modern Ullmann reactions often rely on a ligand to stabilize the copper catalyst and facilitate the reaction.

    • Solution: Introduce a suitable ligand. Common and effective ligands for Ullmann ether synthesis include 1,10-phenanthroline, N,N-dimethylglycine, and various diamines. The optimal ligand may need to be screened for your specific substrates.

  • High Reaction Temperature Leading to Decomposition: While Ullmann reactions typically require high temperatures (often >150 °C), excessive heat can lead to the decomposition of starting materials or the product.

    • Solution: Optimize the reaction temperature. Start at a lower temperature (e.g., 120-130 °C) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

General Considerations:

  • Purity of Starting Materials: Ensure that your 2,3-dichlorophenol and 2-chloropyrimidine (or other 2-halopyrimidine) are pure and dry. Impurities can interfere with the reaction.

  • Inert Atmosphere: Both SNAr and Ullmann reactions can be sensitive to oxygen and moisture, especially when using strong bases or air-sensitive catalysts and ligands.

    • Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon. Use dry solvents and reagents.

Formation of Side Products

Q2: I am observing significant side product formation in my reaction. What are these side products and how can I minimize them?

A2: The formation of side products is a common issue. The nature of these byproducts depends on the reaction conditions.

In SNAr Reactions:

  • Hydrolysis of 2-chloropyrimidine: If there is residual water in your reaction mixture, 2-chloropyrimidine can be hydrolyzed to 2-hydroxypyrimidine.

    • Minimization: Use anhydrous solvents and reagents and conduct the reaction under a dry, inert atmosphere.

  • Self-condensation of 2,3-dichlorophenol: Under strongly basic conditions, there is a possibility of side reactions involving the phenol itself, although this is less common.

In Ullmann Condensations:

  • Homocoupling of the Aryl Halide: The Ullmann reaction can sometimes lead to the homocoupling of the aryl halide (in this case, 2-chloropyrimidine) to form a biaryl compound.

    • Minimization: This is often a result of non-optimal catalyst-to-ligand ratios or incorrect temperature. Screening different ligands and carefully controlling the temperature can help to suppress this side reaction.

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene (pyrimidine in this case), especially if there are sources of hydride in the reaction or if certain catalytic cycles are favored.

  • Products from Reaction with the Solvent: At the high temperatures often employed in Ullmann reactions, the solvent (e.g., DMF) can sometimes decompose and react with the starting materials.

Purification Strategy:

  • Column Chromatography: Most side products can be separated from the desired this compound using silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.

Frequently Asked Questions (FAQs)

Q3: Which synthetic route is generally better for preparing this compound: SNAr or Ullmann Condensation?

A3: Both methods are viable, and the "better" route often depends on the available resources and the specific requirements of the synthesis (e.g., scale, purity requirements).

  • SNAr is often preferred for its milder reaction conditions and avoidance of a metal catalyst, which can simplify purification. The pyrimidine ring is electron-deficient, which activates the 2-chloro position for nucleophilic attack.

  • Ullmann Condensation can be more robust and may give better yields, especially if the SNAr reaction is sluggish. However, it requires a copper catalyst and often higher temperatures. The removal of copper residues from the final product can sometimes be challenging.

Q4: How do the chloro-substituents on the phenol affect the reaction?

A4: The two chlorine atoms on the phenyl ring are electron-withdrawing groups. This has two main effects:

  • Increased Acidity of the Phenol: The electron-withdrawing nature of the chlorines makes the phenolic proton of 2,3-dichlorophenol more acidic compared to phenol itself. This means that a weaker base might be sufficient to generate the phenoxide nucleophile.

  • Decreased Nucleophilicity of the Phenoxide: The electron-withdrawing groups also decrease the electron density on the phenoxide oxygen, making it a slightly weaker nucleophile. This might necessitate slightly more forcing reaction conditions (e.g., higher temperature) to achieve a good reaction rate.

Q5: Can I use 2-bromopyrimidine or 2-iodopyrimidine instead of 2-chloropyrimidine?

A5: Yes, and in many cases, this can be advantageous. The reactivity of halogens in nucleophilic aromatic substitution and Ullmann coupling generally follows the order: I > Br > Cl > F.

  • For SNAr: Using 2-bromopyrimidine or 2-iodopyrimidine would likely lead to a faster reaction and might allow for milder conditions (lower temperature).

  • For Ullmann Condensation: Aryl iodides and bromides are generally more reactive than aryl chlorides in Ullmann couplings.[1]

The choice of halide will also depend on the cost and availability of the starting materials.

Data Presentation

Table 1: Comparison of General Reaction Conditions

ParameterNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation
Reactants 2,3-Dichlorophenol, 2-Halopyrimidine2,3-Dichlorophenol, 2-Halopyrimidine
Catalyst None (or sometimes Cu(I) salts)Cu(I) salt (e.g., CuI, CuBr)
Ligand NoneOften required (e.g., 1,10-phenanthroline)
Base Strong base (e.g., NaH, KOtBu, K₂CO₃)Moderate base (e.g., K₂CO₃, Cs₂CO₃)
Solvent Polar aprotic (DMF, DMSO, NMP)Polar aprotic (DMF, NMP) or non-polar (Toluene)
Temperature 25 - 120 °C100 - 200 °C

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-dichlorophenol (1.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the phenol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Add 2-chloropyrimidine (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound via Ullmann Condensation

  • To a dry Schlenk flask under an inert atmosphere, add copper(I) iodide (CuI, 0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add 2,3-dichlorophenol (1.0 eq.) and 2-chloropyrimidine (1.2 eq.).

  • Add anhydrous toluene or N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Visualizations

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Flask under N2/Ar B Add 2,3-Dichlorophenol A->B C Add Anhydrous DMF B->C D Cool to 0 °C C->D E Add NaH D->E F Stir at 0 °C, then RT E->F Formation of Phenoxide G Add 2-Chloropyrimidine F->G H Heat to 80-100 °C G->H I Monitor by TLC/LC-MS H->I J Quench with Water I->J Reaction Complete K Extract with EtOAc J->K L Wash & Dry K->L M Concentrate L->M N Column Chromatography M->N

Caption: Experimental workflow for the SNAr synthesis.

Ullmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk Flask under N2/Ar B Add CuI, Ligand, Base A->B C Add Phenol & Aryl Halide B->C D Add Anhydrous Solvent C->D E Heat to 120-140 °C D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute F->G Reaction Complete H Filter through Celite G->H I Wash & Dry H->I J Concentrate I->J K Column Chromatography J->K

Caption: Experimental workflow for the Ullmann synthesis.

Troubleshooting_Yield cluster_SNAr SNAr Issues cluster_Ullmann Ullmann Issues Start Low/No Yield Base Weak Base? Start->Base Temp_SNAr Low Temperature? Start->Temp_SNAr Solvent_SNAr Wrong Solvent? Start->Solvent_SNAr Catalyst Inactive Catalyst? Start->Catalyst Ligand No/Wrong Ligand? Start->Ligand Temp_Ullmann Decomposition? Start->Temp_Ullmann Sol_Base Use Stronger Base (NaH, KOtBu) Base->Sol_Base Solution Sol_Temp_SNAr Increase Temperature Temp_SNAr->Sol_Temp_SNAr Solution Sol_Solvent_SNAr Use Polar Aprotic (DMF, DMSO) Solvent_SNAr->Sol_Solvent_SNAr Solution Sol_Catalyst Use Fresh Cu(I) Salt Catalyst->Sol_Catalyst Solution Sol_Ligand Add/Screen Ligands Ligand->Sol_Ligand Solution Sol_Temp_Ullmann Optimize Temperature Temp_Ullmann->Sol_Temp_Ullmann Solution

Caption: Troubleshooting logic for low reaction yield.

References

identifying common side products in 2,3-Dichlorophenyl 2-pyrimidinyl ether synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichlorophenyl 2-pyrimidinyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNA r) reaction. This reaction is a variation of the Williamson ether synthesis.[1][2][3] In this process, the hydroxyl group of 2,3-dichlorophenol is deprotonated by a base to form a more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient C2 position of the 2-chloropyrimidine ring, displacing the chloride and forming the desired ether linkage. The pyrimidine ring is activated towards nucleophilic attack by the presence of the two nitrogen atoms.

Q2: What are the typical starting materials and reagents for this synthesis?

The primary starting materials are 2,3-dichlorophenol and 2-chloropyrimidine. A base is required to deprotonate the phenol; common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Q3: What are the common side products observed in this synthesis?

Common side products can arise from reactions involving the starting materials and the conditions used. These may include:

  • 2-Hydroxypyrimidine: Formed from the hydrolysis of 2-chloropyrimidine if water is present in the reaction mixture.

  • Bis(2,3-dichlorophenyl) ether: Potentially formed through self-condensation of 2,3-dichlorophenol under certain conditions, although less common.

  • Products of pyrimidine ring opening: Under harsh basic conditions, the pyrimidine ring can be susceptible to cleavage.

  • Oxidation products of 2,3-dichlorophenol: If exposed to air for extended periods, especially at elevated temperatures, 2,3-dichlorophenol can oxidize to form colored impurities.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or no product yield 1. Incomplete deprotonation of 2,3-dichlorophenol. 2. Insufficient reaction temperature or time. 3. Deactivation of 2-chloropyrimidine. 4. Presence of excess water in the reaction.1. Ensure the use of a sufficiently strong and dry base. Consider switching to a stronger base like NaH. 2. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Use fresh, high-purity 2-chloropyrimidine. 4. Use anhydrous solvents and dry all glassware thoroughly before use.
Formation of a significant amount of 2-hydroxypyrimidine Presence of water in the reaction mixture, leading to hydrolysis of 2-chloropyrimidine.Use anhydrous solvents and reagents. Dry glassware in an oven prior to use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of a dark-colored impurity in the crude product Oxidation of 2,3-dichlorophenol.Use high-purity 2,3-dichlorophenol. Purge the reaction vessel with an inert gas before adding reagents to minimize exposure to oxygen.
Difficult purification of the final product Presence of closely eluting impurities or unreacted starting materials.Optimize the chromatographic purification conditions (e.g., solvent system, gradient). Consider recrystallization as an alternative or additional purification step.

Experimental Protocol: A Representative Synthesis

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 2,3-Dichlorophenol

  • 2-Chloropyrimidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, a solution of 2,3-dichlorophenol (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A solution of 2-chloropyrimidine (1.1 eq) in anhydrous DMF is then added dropwise.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours, or until TLC analysis indicates the consumption of the starting materials.

  • After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No TroubleshootYield Troubleshoot Yield CheckYield->TroubleshootYield Yes TroubleshootPurity Troubleshoot Purity CheckPurity->TroubleshootPurity Yes Successful Successful Synthesis CheckPurity->Successful No Deprotonation Incomplete Deprotonation? TroubleshootYield->Deprotonation ReactionConditions Suboptimal Conditions? TroubleshootYield->ReactionConditions WaterPresent Water Present? TroubleshootYield->WaterPresent HydrolysisProduct 2-Hydroxypyrimidine Present? TroubleshootPurity->HydrolysisProduct ColoredImpurity Colored Impurities? TroubleshootPurity->ColoredImpurity OptimizePurification Optimize Chromatography/Recrystallize TroubleshootPurity->OptimizePurification End End Successful->End ChangeBase Use Stronger/Drier Base Deprotonation->ChangeBase Yes OptimizeConditions Increase Temp/Time ReactionConditions->OptimizeConditions Yes UseAnhydrous Use Anhydrous Reagents/Solvents WaterPresent->UseAnhydrous Yes ChangeBase->CheckYield OptimizeConditions->CheckYield UseAnhydrous->CheckYield UseAnhydrous->CheckPurity HydrolysisProduct->UseAnhydrous Yes InertAtmosphere Use Inert Atmosphere ColoredImpurity->InertAtmosphere Yes OptimizePurification->CheckPurity InertAtmosphere->CheckPurity

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2,3-Dichlorophenyl 2-pyrimidinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichlorophenyl 2-pyrimidinyl ether and related diaryl ethers. The guidance provided is primarily based on the principles of the Ullmann condensation, a copper-catalyzed cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low. What are the most common causes and how can I improve it?

A1: Low yields in Ullmann-type diaryl ether syntheses are a common issue. Several factors can contribute to this problem. Below is a systematic guide to troubleshooting low yields.

Troubleshooting Low Yield:

  • Inadequate Reagent Purity:

    • Problem: Reactants (2,3-dichlorophenol/2-hydroxypyrimidine and 2-chloropyrimidine/1-bromo-2,3-dichlorobenzene), solvents, and bases may contain impurities, especially water, which can deactivate the catalyst and interfere with the reaction.

    • Solution: Ensure all reagents are of high purity and anhydrous. Dry solvents and reagents using standard laboratory procedures (e.g., distillation, molecular sieves).

  • Suboptimal Reaction Temperature:

    • Problem: Traditional Ullmann reactions often require high temperatures (150-210 °C) to proceed.[1][2] Modern ligand-assisted protocols can be run at lower temperatures, but the optimal temperature is substrate-dependent.

    • Solution: If using a ligand-free system, consider incrementally increasing the reaction temperature. For ligand-based systems, ensure you are within the recommended temperature range for the specific ligand.

  • Incorrect Choice of Catalyst, Ligand, Base, or Solvent:

    • Problem: The combination of these four components is crucial for a successful reaction. The choice of one will influence the effectiveness of the others.

    • Solution: Consult the data tables below for successful combinations reported for similar reactions. A common starting point is a Cu(I) source like CuI, a mild base like K₃PO₄ or Cs₂CO₃, and a polar aprotic solvent such as DMF or DMSO.[3][4][5] The addition of a ligand, such as picolinic acid or N,N-dimethylglycine, can significantly improve yields at lower temperatures.[3][6]

  • Poor Catalyst Activity:

    • Problem: The copper catalyst can be deactivated by air (oxidation) or other impurities.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored copper salts.

  • Side Reactions:

    • Problem: Several side reactions can consume starting materials and reduce the yield of the desired product. These include the homocoupling of the aryl halide to form a biaryl compound, and hydrodehalogenation (loss of the halogen from the aryl halide).

    • Solution: The choice of ligand and reaction conditions can minimize side reactions. Screening different ligands is often a key step in optimizing the reaction.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The most common side products in Ullmann diaryl ether synthesis are biaryl compounds (from the homocoupling of the aryl halide) and the hydrodehalogenated arene.

  • Biaryl Formation: This occurs when two molecules of the aryl halide couple with each other. This is more prevalent at higher temperatures and with more reactive aryl halides. Using a ligand can often suppress this side reaction by favoring the desired cross-coupling pathway.

  • Hydrodehalogenation: This is the replacement of the halogen on the aryl halide with a hydrogen atom. This can be caused by trace amounts of water or other proton sources in the reaction mixture. Ensuring anhydrous conditions is critical to minimize this side product.

Q3: How do I choose the right starting materials? Should I react 2,3-dichlorophenol with 2-chloropyrimidine, or 2-hydroxypyrimidine with a halogenated 2,3-dichlorobenzene?

A3: The choice of reactants can significantly impact the success of the reaction. Generally, aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[1] Therefore, using an aryl iodide or bromide is often preferred.

  • Option 1: 2,3-dichlorophenol + 2-halopyrimidine: 2-chloropyrimidine is commercially available. However, aryl chlorides are generally less reactive. You might need more forcing conditions (higher temperature, stronger base, or a more effective ligand system). If 2-bromopyrimidine or 2-iodopyrimidine are available, they would likely give better results under milder conditions.

  • Option 2: 2-hydroxypyrimidine + halo-2,3-dichlorobenzene: 1-Bromo-2,3-dichlorobenzene or 1-iodo-2,3-dichlorobenzene would be good choices for the aryl halide due to their higher reactivity. 2-hydroxypyrimidine exists in equilibrium with its tautomer, 2-pyrimidinone. This can sometimes complicate the reaction, but with a suitable base to form the pyrimidinyloxide in situ, the reaction should proceed.

Recommendation: For initial attempts, using a more reactive aryl halide like 1-bromo-2,3-dichlorobenzene with 2-hydroxypyrimidine may be a more reliable starting point.

Data Presentation

The following tables summarize reaction conditions from the literature for Ullmann-type diaryl ether syntheses, which can serve as a guide for optimizing your reaction.

Table 1: Effect of Base and Solvent on a Model Ullmann Ether Synthesis

EntryBase (2.0 equiv)SolventTemperature (°C)Yield (%)
1K₃PO₄1,4-Dioxane11095
2Cs₂CO₃1,4-Dioxane11027
3K₂CO₃1,4-Dioxane11015
4K₃PO₄Toluene11088
5K₃PO₄DMSO110>98

Data adapted from a study by Maiti and Buchwald on a model Ullmann coupling reaction.[5] This table highlights the significant impact of base and solvent choice on reaction efficiency.

Table 2: Selected Conditions for Copper-Catalyzed O-Arylation of Phenols with (Hetero)Aryl Halides

EntryAryl HalidePhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Iodotoluene2,6-DimethylphenolCuI (5)Picolinic Acid (10)K₃PO₄DMSO1102492
22-Bromopyridine4-MethoxyphenolCuI (5)Picolinic Acid (10)K₃PO₄DMSO1102485
34-Iodotoluene3-HydroxypyridineCuI (5)Picolinic Acid (10)K₃PO₄DMSO1102481
41-Iodo-4-nitrobenzenePhenolCu₂O (5)Dimethylglyoxime (10)Cs₂CO₃CH₃CN802495
51-Bromo-4-cyanobenzenep-CresolCuI (5)PPh₃ (5)K₂CO₃Toluene1002485

This table provides examples of successful Ullmann couplings with various substrates, including heteroaryl halides and sterically hindered phenols, demonstrating the versatility of modern catalytic systems. Data compiled from multiple sources.[3][7][8]

Experimental Protocols

Below is a general experimental protocol for a ligand-assisted Ullmann diaryl ether synthesis, which can be adapted for the synthesis of this compound.

General Procedure for the Synthesis of Diaryl Ethers [3][4]

  • Reaction Setup: To an oven-dried screw-cap test tube equipped with a magnetic stir bar, add the copper(I) iodide (5 mol%), the ligand (e.g., picolinic acid, 10 mol%), the aryl halide (1.0 mmol, if solid), the phenol or hydroxypyrimidine (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.

  • Addition of Liquid Reagents: Under a positive pressure of the inert gas, add any liquid aryl halide via syringe.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMSO, 2.0 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (typically 24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Solids: - CuI (catalyst) - Ligand - Aryl Halide (if solid) - Phenol/Hydroxypyrimidine - Base (e.g., K3PO4) prep2 2. Create Inert Atmosphere: Evacuate and backfill with Ar/N2 (3x) prep1->prep2 prep3 3. Add Liquids: - Aryl Halide (if liquid) - Anhydrous Solvent (e.g., DMSO) prep2->prep3 react 4. Heat and Stir: (e.g., 110 °C, 24h) prep3->react Start Reaction workup1 5. Cool and Dilute: with Ethyl Acetate react->workup1 Reaction Complete workup2 6. Wash: with Water and Brine workup1->workup2 workup3 7. Dry and Concentrate workup2->workup3 purify 8. Purify: Column Chromatography workup3->purify product product purify->product Pure Diaryl Ether

Caption: Experimental workflow for a typical Ullmann diaryl ether synthesis.

ullmann_cycle cluster_reactants Reactants cu_i_l Cu(I)-L Complex cu_iii_complex Cu(III) Intermediate cu_i_l->cu_iii_complex Oxidative Addition product Ar-O-Ar' (Diaryl Ether) cu_iii_complex->product Reductive Elimination product->cu_i_l Regenerates Catalyst aryl_halide Ar-X (Aryl Halide) aryl_halide->cu_iii_complex phenoxide Ar'-O- (Phenoxide) phenoxide->cu_i_l Forms Cu(I)-phenoxide

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

troubleshooting_logic cluster_reagents Reagent & Condition Check cluster_optimization Optimization Strategy start Low Yield or Failed Reaction check_purity Are reagents and solvent anhydrous and pure? start->check_purity check_temp Is the reaction temperature optimal? check_purity->check_temp Yes solution1 Dry reagents and solvents check_purity->solution1 No check_atmosphere Is the reaction under an inert atmosphere? check_temp->check_atmosphere Yes solution2 Adjust temperature based on literature check_temp->solution2 No change_base Screen different bases (K3PO4, Cs2CO3) check_atmosphere->change_base Yes solution3 Ensure proper inert gas setup check_atmosphere->solution3 No change_solvent Try a different solvent (DMSO, DMF, Toluene) change_base->change_solvent add_ligand Introduce a ligand (Picolinic Acid, DM-Glycine) change_solvent->add_ligand change_halide Use a more reactive aryl halide (I > Br > Cl) add_ligand->change_halide

References

Technical Support Center: Optimization of Catalyst and Solvent for Pyrimidine Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrimidine ethers. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing pyrimidine ethers?

A1: The two main strategies for synthesizing pyrimidine ethers are the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr).

  • Williamson Ether Synthesis: This method involves the reaction of a pyrimidine alkoxide (or phenoxide) with an alkyl halide. It is a classic and versatile method for forming ether linkages.

  • Nucleophilic Aromatic Substitution (SNAr): This approach is employed when the pyrimidine ring is substituted with a good leaving group, such as a halogen (e.g., chloro- or bromopyrimidine). An incoming alcohol or phenoxide displaces the leaving group to form the ether. The pyrimidine ring's electron-deficient nature facilitates this reaction, especially with activating groups present.[1][2]

Q2: How do I choose between Williamson ether synthesis and SNAr for my target pyrimidine ether?

A2: The choice of method depends on the available starting materials.

  • If you have a hydroxypyrimidine and an alkyl halide, the Williamson ether synthesis is the preferred route.

  • If you are starting with a halopyrimidine and an alcohol, the SNAr pathway is the logical choice. The reactivity of halopyrimidines in SNAr reactions is a key factor.

Q3: What are the most common catalysts for pyrimidine ether synthesis?

A3: The choice of catalyst depends on the reaction mechanism.

  • For Williamson Ether Synthesis: This reaction is often base-catalyzed to deprotonate the hydroxypyrimidine, forming the more nucleophilic alkoxide. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) can also be highly effective, especially in biphasic systems.

  • For SNAr Reactions: These reactions are often facilitated by a base to deprotonate the incoming alcohol, increasing its nucleophilicity. The same bases used in the Williamson synthesis are applicable here. In some cases, particularly with highly activated pyrimidines, the reaction may proceed without a strong base.

Q4: Which solvents are recommended for pyrimidine ether synthesis?

A4: Polar aprotic solvents are generally the best choice as they can solvate the cation of the alkoxide while leaving the nucleophilic anion relatively free.

  • Recommended Solvents: Acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used and often lead to good reaction rates and yields.[3]

  • Solvents to Avoid: Protic solvents (e.g., ethanol, methanol) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction. Apolar solvents are generally poor choices due to the low solubility of the ionic intermediates.[3]

Troubleshooting Guides

Q1: Why is the yield of my pyrimidine ether synthesis low?

A1: Low yields can result from several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Incomplete Deprotonation:

    • Problem: The hydroxypyrimidine or alcohol may not be fully deprotonated, leading to a low concentration of the active nucleophile.

    • Solution: Ensure you are using a sufficiently strong base and an adequate molar equivalent. For less acidic hydroxyl groups, a stronger base like sodium hydride may be necessary. Consider using a higher equivalent of a weaker base like potassium carbonate.

  • Poor Nucleophile Availability:

    • Problem: The choice of solvent can significantly impact the availability of the nucleophilic alkoxide.

    • Solution: Switch to a polar aprotic solvent like DMF or acetonitrile. These solvents do not strongly solvate the alkoxide, leaving it more available to react.[3]

  • Side Reactions:

    • Problem: Competing reactions, such as elimination or hydrolysis of the starting materials, can consume reactants and reduce the yield of the desired ether.

    • Solution: Optimize the reaction temperature. Higher temperatures can favor elimination, especially with secondary or tertiary alkyl halides.[3] Ensure anhydrous reaction conditions to prevent hydrolysis of the base and starting materials.

  • Insufficient Reaction Time:

    • Problem: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Some Williamson ether syntheses can require several hours to reach completion.[3]

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: Side product formation is a common challenge. Here are some strategies to enhance selectivity:

  • Elimination Products (Alkenes):

    • Problem: This is a common side reaction in Williamson ether synthesis, particularly with secondary and tertiary alkyl halides.[4]

    • Solution: Whenever possible, choose a synthetic route that utilizes a primary alkyl halide. If a secondary alkyl halide is unavoidable, use a less sterically hindered base and a lower reaction temperature.

  • C-Alkylation vs. O-Alkylation:

    • Problem: Some pyrimidinone systems have ambident nucleophilic character, meaning alkylation can occur on a ring nitrogen (N-alkylation) or a carbon atom instead of the desired oxygen.

    • Solution: The choice of solvent can influence the regioselectivity. A study on a similar system showed that acetonitrile favors O-alkylation over C-alkylation compared to methanol.[5][6] Optimizing the base and reaction temperature can also help direct the reaction towards the desired O-alkylation product.

  • Hydrolysis:

    • Problem: Water present in the reaction mixture can lead to the hydrolysis of the alkyl halide or the desired ether product.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Q3: My starting materials are not fully soluble in the chosen solvent. What should I do?

A3: Poor solubility can significantly hinder the reaction rate.

  • Solution:

    • Change Solvent: Switch to a solvent with better solubilizing properties for your specific substrates. For example, if your starting materials are poorly soluble in acetonitrile, try DMF or DMSO.

    • Increase Temperature: Gently warming the reaction mixture can improve the solubility of the reactants. However, be mindful that higher temperatures can also promote side reactions.

    • Use a Phase-Transfer Catalyst (PTC): In cases of poor solubility between an aqueous and an organic phase, a PTC can be highly effective. The PTC helps to transport the nucleophile from the aqueous phase to the organic phase where the reaction occurs.

Data Presentation

Table 1: Optimization of Reaction Conditions for O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones

EntryAlkylating AgentBaseSolventTime (h)Yield (%)
14-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineK2CO3Acetonitrile1285
24-(Iodomethyl)-2-(methylthio)-6-phenylpyrimidineK2CO3Acetonitrile1292
34-(Iodomethyl)-2-(methylthio)-6-(4-chlorophenyl)pyrimidineK2CO3Acetonitrile1286
44-(Iodomethyl)-2-(methylthio)-6-(4-nitrophenyl)pyrimidineK2CO3Acetonitrile1287

Data adapted from a study on the chemoselective O-alkylation of pyrimidinone derivatives.[7]

Table 2: Effect of Different Solvents on the Williamson Ether Synthesis of a β-Naphthol Derivative (as a model for hydroxypyrimidine systems)

EntrySolventReaction Time (h)Yield (%)
1Methanol472
2Acetonitrile497

This data illustrates the significant impact of solvent choice on product distribution, with acetonitrile favoring the desired O-alkylation product.[5][6]

Table 3: Microwave-Assisted O-Alkylation of 2-Hydroxypyridine (as a model for hydroxypyrimidine)

EntryAlkylating AgentCatalystTime (min)Yield (%)
1Methyl iodideNone (Solvent-free)585
2Ethyl iodideNone (Solvent-free)682
3Isopropyl iodideNone (Solvent-free)1075

Data from a study on environmentally benign O-alkylation, demonstrating the efficiency of microwave-assisted synthesis.[8][9]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones

This protocol is based on a reported chemoselective O-alkylation of pyrimidinone derivatives.[7]

  • To a solution of the respective 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-one (1.0 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the corresponding 4-(iodomethyl)pyrimidine derivative (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired O-alkylated pyrimidine ether.

  • Characterize the final product using appropriate analytical techniques (1H NMR, 13C NMR, HRMS).

Protocol 2: Microwave-Assisted O-Alkylation of a Hydroxypyrimidine (General Procedure)

This protocol is adapted from a green chemistry approach to Williamson ether synthesis.[8][9]

  • In a microwave-safe reaction vessel, combine the hydroxypyrimidine (1.0 mmol) and the alkylating agent (1.2 mmol).

  • If using a catalyst (e.g., a phase-transfer catalyst), add it at this stage (typically 5-10 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reactants Combine Hydroxypyrimidine, Alkyl Halide, and Base Start->Reactants Solvent Add Anhydrous Polar Aprotic Solvent Reactants->Solvent Reaction_Conditions Stir at RT or Heat (Monitor by TLC/LC-MS) Solvent->Reaction_Conditions Filtration Filter Solid Byproducts Reaction_Conditions->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End troubleshooting_workflow Start Low Yield or Side Products? Check_Base Is the base strong enough? Start->Check_Base Yes Check_Solvent Is the solvent polar aprotic? Check_Base->Check_Solvent Yes Increase_Base Use a stronger base (e.g., NaH) Check_Base->Increase_Base No Check_Temp Is the temperature optimized? Check_Solvent->Check_Temp Yes Change_Solvent Switch to DMF or Acetonitrile Check_Solvent->Change_Solvent No Check_Purity Are reagents and solvent anhydrous? Check_Temp->Check_Purity Yes Adjust_Temp Lower temperature to reduce elimination Check_Temp->Adjust_Temp No Dry_Reagents Use anhydrous reagents/solvents Check_Purity->Dry_Reagents No End Re-run Experiment Check_Purity->End Yes catalyst_solvent_selection cluster_reaction_type Reaction Type cluster_catalyst Catalyst/Base Selection cluster_solvent Solvent Selection Reaction Pyrimidine Ether Synthesis Williamson Williamson (Hydroxypyrimidine + Alkyl Halide) Reaction->Williamson SNAr SNAr (Halopyrimidine + Alcohol) Reaction->SNAr Base Base Selection Williamson->Base SNAr->Base Strong_Base Strong Base (e.g., NaH) Base->Strong_Base Weak_Base Weaker Base (e.g., K2CO3, Cs2CO3) Base->Weak_Base PTC Phase-Transfer Catalyst (e.g., TBAB for biphasic systems) Base->PTC Solvent Solvent Choice Base->Solvent Polar_Aprotic Polar Aprotic (DMF, Acetonitrile, DMSO) - Generally Preferred Solvent->Polar_Aprotic Protic Protic (Alcohols) - Can reduce nucleophilicity Solvent->Protic

References

Technical Support Center: Stability of 2,3-Dichlorophenyl 2-pyrimidinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 2,3-Dichlorophenyl 2-pyrimidinyl ether in various solvents. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: Diaryl ethers, such as this compound, are generally considered to be chemically stable due to the strength of the C-O-C bond between the two aromatic rings.[1] They are typically resistant to hydrolysis and thermal degradation under standard laboratory conditions.[1] However, stability can be affected by factors such as pH, light exposure, and the presence of oxidizing agents.

Q2: In which types of solvents is this compound expected to be most stable?

A2: Generally, this compound is expected to exhibit good stability in common aprotic organic solvents such as toluene, N-methyl-pyrrolidinone (NMP), and dimethylformamide (DMF).[2][3] Protic solvents, especially under acidic or basic conditions, may facilitate degradation over extended periods.

Q3: What are the potential degradation pathways for this compound?

A3: The most likely degradation pathways for this molecule include:

  • Photodegradation: Exposure to UV light can induce cleavage of the ether linkage, potentially forming phenolic and pyrimidinyl derivatives.[4][5]

  • Oxidative Degradation: Strong oxidizing agents can lead to the cleavage of the ether bond, forming hemiacetals which can further hydrolyze.[6] Autoxidation upon prolonged exposure to oxygen can also lead to the formation of hydroperoxides, which are unstable.[7]

  • Acid/Base-Catalyzed Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, may lead to slow hydrolysis of the ether bond.

Q4: Are there any known incompatible solvents or reagents?

A4: Strong oxidizing agents and highly acidic or basic aqueous solutions should be used with caution, as they may promote degradation. Compatibility with the intended packaging should also be assessed, as interactions between the compound and the container can affect stability.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Problem Possible Cause(s) Suggested Solution(s)
Unexpected peaks in chromatogram after storage Degradation of the compound.- Store solutions protected from light. - Use freshly prepared solutions. - Degas solvents to remove dissolved oxygen. - Evaluate the stability of the compound in the chosen solvent at the storage temperature.
Loss of compound concentration over time Adsorption to the container surface or degradation.- Use silanized glass or polypropylene containers to minimize adsorption. - Perform a stability study to determine the appropriate storage duration and conditions. - Re-assay the solution to confirm the concentration before use.
Discoloration of the solution Formation of colored degradation products, possibly due to oxidation or photolysis.- Store the solution in amber vials or protect from light. - Blanket the solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation. - Analyze the solution by HPLC-UV/Vis or LC-MS to identify the colored species.
Precipitation of the compound Poor solubility of the compound or a degradation product in the chosen solvent at the storage temperature.- Confirm the solubility of the compound in the solvent at the intended storage temperature. - Consider using a co-solvent to improve solubility. - If precipitation is due to a degradant, investigate the cause of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways.[10][11]

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Illustrative Stability Data of this compound in Different Solvents at 25°C for 30 Days (Protected from Light)

(Disclaimer: The following data is illustrative and intended for guidance purposes only. Actual stability should be determined experimentally.)

SolventInitial Assay (%)Assay after 30 days (%)% DegradationAppearance of Degradation Products (Peak Area %)
Acetonitrile99.899.50.3< 0.1
Methanol99.798.90.80.6
Dichloromethane99.999.60.3< 0.1
Water (pH 7)99.597.22.31.8
0.1 M HCl99.695.44.23.5
0.1 M NaOH99.796.13.62.9

Table 2: Summary of Illustrative Forced Degradation Studies

(Disclaimer: The following data is illustrative and intended for guidance purposes only. Actual degradation profiles should be determined experimentally.)

Stress Condition% Degradation of Parent CompoundNumber of Major Degradation Products
0.1 M HCl, 60°C, 24h15.22
0.1 M NaOH, 60°C, 24h12.82
3% H₂O₂, RT, 24h20.53
Thermal, 80°C, 48h8.71
Photolytic25.14

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Stress Application base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Stress Application oxidation Oxidation (3% H2O2, RT) stock->oxidation Stress Application thermal Thermal (80°C) stock->thermal Stress Application photo Photolytic (Light Exposure) stock->photo Stress Application hplc Stability-Indicating HPLC Analysis acid->hplc Sample Injection base->hplc Sample Injection oxidation->hplc Sample Injection thermal->hplc Sample Injection photo->hplc Sample Injection data Data Interpretation hplc->data Chromatographic Data

Caption: Forced Degradation Experimental Workflow.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent 2,3-Dichlorophenyl 2-pyrimidinyl ether phenol 2,3-Dichlorophenol parent->phenol Ether Cleavage pyrimidine 2-Hydroxypyrimidine parent->pyrimidine Ether Cleavage hemiacetal Hemiacetal Intermediate parent->hemiacetal Oxidative Cleavage radicals Radical Intermediates parent->radicals UV Light hemiacetal->phenol hemiacetal->pyrimidine ox_products Further Oxidized Products photo_products Rearrangement/Coupling Products radicals->photo_products

Caption: Potential Degradation Pathways.

References

Technical Support Center: Purification of 2,3-Dichlorophenyl 2-pyrimidinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 2,3-Dichlorophenyl 2-pyrimidinyl ether?

A1: While specific impurities depend on the synthetic route, common contaminants in related Ullmann-type diaryl ether syntheses may include:

  • Unreacted starting materials: 2,3-dichlorophenol and 2-halopyrimidine.

  • Homocoupled byproducts: Biphenyls formed from the coupling of two aryl halide molecules.

  • Solvent residues: High-boiling point solvents like DMF or NMP are often used in synthesis and can be difficult to remove.[1]

  • Isomeric impurities: Positional isomers of the dichlorophenyl ring may be present depending on the purity of the starting materials.

Q2: My purified product has a lingering color. What could be the cause?

A2: A persistent color can be due to trace amounts of highly colored byproducts or degradation products. It could also indicate the presence of residual copper catalyst from the synthesis, which can often be removed by an acidic wash during liquid-liquid extraction or by using a dedicated metal scavenger.

Q3: Can I use distillation to purify this compound?

A3: Distillation is a potential method for purification, especially for removing non-volatile impurities.[2] However, given the likely high boiling point of the target compound, vacuum distillation would be necessary to prevent thermal degradation. The feasibility of this method depends on the volatility difference between the product and its impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent.- Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer).- Reduce the initial amount of solvent used.- Try a less polar solvent or a solvent mixture.[3]
The compound precipitated as an oil.- Re-heat the mixture to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.[4]
Poor Separation in Column Chromatography Incorrect solvent system (polarity too high or too low).- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Compound is stuck on the column.- The compound may be too polar for silica gel. Consider using a different stationary phase like alumina or reverse-phase silica.[5]
Persistent Impurity Peak in HPLC Analysis Co-elution of the impurity with the product.- Modify the HPLC method: change the solvent gradient, use a different column (e.g., a phenyl column for better separation of aromatic isomers), or adjust the pH of the mobile phase.[6]
The impurity has very similar properties to the product.- Consider preparative HPLC for high-purity samples.- Re-evaluate the purification strategy; a combination of techniques (e.g., extraction followed by chromatography) may be necessary.
Formation of an Emulsion During Liquid-Liquid Extraction The organic and aqueous phases are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a bed of celite.

Data Presentation: Solvent Properties for Purification

The choice of solvent is critical for successful purification. The following table provides properties of common solvents that may be useful for recrystallization and chromatography.

SolventPolarity IndexBoiling Point (°C)Common Use Cases
n-Hexane0.169Non-polar solvent for chromatography, anti-solvent for recrystallization.[4]
Toluene2.4111Moderately non-polar, can be a good recrystallization solvent for aromatic compounds.[4]
Dichloromethane (DCM)3.140Good solvent for a wide range of organic compounds, used in chromatography.
Diethyl Ether2.835Common solvent for extraction and chromatography.[7]
Ethyl Acetate (EtOAc)4.477Medium polarity solvent, widely used in chromatography.
Acetone5.156Polar solvent, can be used for recrystallization.[4]
Isopropanol3.982Polar solvent, often used for recrystallization of pharmaceutical intermediates.
Ethanol4.378Polar solvent, good for recrystallization.[8]
Methanol5.165Very polar solvent, used in chromatography and recrystallization.[7]
Water10.2100Used in extractions and for recrystallization of polar compounds.[4]

Experimental Protocols

Recrystallization

This protocol describes a general method for purifying a solid by recrystallization.

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude product. Add a few drops of a chosen solvent and observe the solubility at room temperature. A good solvent will dissolve the compound when hot but not at room temperature. Test a range of solvents from the table above to find a suitable one or a solvent pair (one in which the compound is soluble and one in which it is not).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography

This protocol outlines a general procedure for purification by flash column chromatography.

  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material in various solvent mixtures (e.g., hexane/ethyl acetate). The ideal system will show good separation of the product from impurities, with an Rf value for the product of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Liquid-Liquid Extraction

This protocol is useful for an initial work-up to remove acidic, basic, or highly polar impurities.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel.

    • Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities.

    • Wash with a dilute base (e.g., 1M NaOH or saturated NaHCO3) to remove acidic impurities (like unreacted phenol).

    • Wash with brine (saturated NaCl solution) to remove residual water from the organic layer.[9]

  • Separation: After each wash, allow the layers to separate and drain the aqueous layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filtration and Evaporation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the partially purified product, which can then be further purified by recrystallization or chromatography.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) LLE Liquid-Liquid Extraction Crude->LLE Initial Cleanup Column Column Chromatography LLE->Column Remove Close Impurities Recryst Recrystallization Column->Recryst Final Polishing Analysis Purity Check (HPLC, NMR) Recryst->Analysis Pure Pure Product Analysis->Column <99% Pure Analysis->Pure >99% Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Impure Product After Initial Attempt Q1 What is the nature of the impurity? Start->Q1 Polar Highly Polar / Ionic Q1->Polar Acidic/Basic/Salts NonPolar Non-polar / Similar Polarity Q1->NonPolar Byproduct/Isomer Sol1 Perform Liquid-Liquid Extraction with acidic/basic washes. Polar->Sol1 Q2 Is separation achievable by TLC? NonPolar->Q2 TLC_Yes Yes Q2->TLC_Yes TLC_No No Q2->TLC_No Sol2a Optimize and run Column Chromatography. TLC_Yes->Sol2a Sol2b Attempt Recrystallization. Try different solvent systems. TLC_No->Sol2b Sol3 Consider Preparative HPLC if high purity is required. Sol2a->Sol3 Sol2b->Sol3

Caption: Troubleshooting decision tree for purification challenges.

References

challenges in scaling up the synthesis of 2,3-Dichlorophenyl 2-pyrimidinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,3-Dichlorophenyl 2-pyrimidinyl ether. It is designed to assist researchers in overcoming common challenges encountered during laboratory-scale experiments and, critically, during the scale-up of the synthesis for developmental and manufacturing purposes.

Troubleshooting Guides

The synthesis of this compound, a diaryl ether, is typically achieved through a nucleophilic aromatic substitution (SNAr), Ullmann condensation, or a Buchwald-Hartwig C-O coupling reaction. Each method presents unique challenges, especially when transitioning from small-scale to larger-scale production. This section addresses specific issues in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route.

For Ullmann Condensation:

  • Catalyst Inactivity: The copper catalyst (e.g., CuI, Cu2O) may be oxidized or of poor quality. Ensure you are using a fresh, high-purity catalyst. Activation of copper powder may be necessary.

  • High Temperatures and Harsh Conditions: Traditional Ullmann reactions often require high temperatures (often in excess of 210 °C), which can lead to decomposition of starting materials or the product.[1] The use of ligands can facilitate the reaction under milder conditions.

  • Inappropriate Base: The choice and amount of base (e.g., K2CO3, Cs2CO3) are critical. The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions. Ensure the base is anhydrous.

  • Solvent Issues: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[1] Ensure the solvent is anhydrous and degassed to prevent side reactions.

For Buchwald-Hartwig C-O Coupling:

  • Catalyst and Ligand Selection: The choice of palladium precatalyst and phosphine ligand is crucial. Bulky, electron-rich phosphine ligands are often required for the amination of aryl chlorides, and similar principles apply to C-O coupling.[2]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture.[3] Proper inert atmosphere techniques (e.g., using a glovebox or Schlenk line) are essential, especially on a larger scale.

  • Base Strength and Solubility: Strong, non-coordinating bases like sodium tert-butoxide or LHMDS are often used.[2] However, these can be problematic for substrates with sensitive functional groups. Weaker bases like Cs2CO3 or K3PO4 can be effective but may require higher temperatures.[2] The physical form (particle size) of inorganic bases can also impact reaction rates, especially during scale-up.

  • Incomplete Reaction: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, it could be due to catalyst deactivation or consumption of one of the reagents.

Troubleshooting Workflow

G cluster_0 Low/No Yield Troubleshooting cluster_1 Ullmann Troubleshooting cluster_2 Buchwald-Hartwig Troubleshooting Start Low or No Yield Check_Route Identify Synthetic Route (Ullmann or Buchwald-Hartwig) Start->Check_Route Ullmann Ullmann Condensation Check_Route->Ullmann Ullmann Buchwald Buchwald-Hartwig Check_Route->Buchwald Buchwald-Hartwig U_Catalyst Check Copper Catalyst (Fresh, High Purity) Ullmann->U_Catalyst B_Catalyst Screen Pd Catalyst/Ligand Combinations Buchwald->B_Catalyst U_Conditions Optimize Temperature (Consider Milder Conditions with Ligands) U_Catalyst->U_Conditions U_Base Verify Base (Anhydrous, Correct Strength) U_Conditions->U_Base U_Solvent Ensure Anhydrous/Degassed Solvent U_Base->U_Solvent B_Inert Ensure Strict Inert Atmosphere B_Catalyst->B_Inert B_Base Optimize Base Strength and Solubility B_Inert->B_Base B_Monitor Monitor Reaction Progress B_Base->B_Monitor

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Impurities and Side Products

Question: My reaction is producing significant impurities. What are the common side reactions, and how can I minimize them?

Answer:

Impurity formation is a common challenge, particularly during scale-up where localized heating and inefficient mixing can occur.

Common Impurities and Side Reactions:

  • Homocoupling of Starting Materials: Both the aryl halide and the phenol can undergo homocoupling to form biphenyl or diphenoquinone-type structures, especially at high temperatures in the presence of the catalyst.

  • Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene, particularly in the presence of a hydrogen source (e.g., residual water, certain solvents) and the catalyst.

  • Ether Cleavage: The desired diaryl ether product may be susceptible to cleavage under harsh reaction conditions (e.g., high temperatures, strong bases).

  • Formation of Isomers: If the pyrimidine ring has other leaving groups, positional isomers may form.

  • Residual Solvents and Reagents: Incomplete removal of high-boiling solvents or excess reagents can contaminate the final product.

Minimization Strategies:

  • Optimize Reaction Temperature: Use the lowest effective temperature to minimize thermal decomposition and side reactions.

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants and base. An excess of one reactant may lead to side reactions.

  • Efficient Mixing: Ensure efficient mixing, especially during scale-up, to maintain homogeneous temperature and concentration profiles.

  • Purification of Starting Materials: Use high-purity starting materials to avoid introducing impurities that can interfere with the reaction.

  • Quenching and Work-up: Develop a robust quenching and work-up procedure to remove unreacted starting materials, catalyst residues, and salts.

Issue 3: Challenges in Product Purification

Question: I am having difficulty purifying the final product. What are effective purification strategies?

Answer:

Purification of diaryl ethers can be challenging due to their often similar polarity to starting materials and byproducts.

Purification Techniques:

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. A thorough screen of solvents and solvent mixtures is recommended.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and generate significant waste at larger scales. It is often used for initial purification to obtain a seed crystal for optimizing a crystallization process.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an option.

  • Extraction: A well-designed series of aqueous extractions can remove ionic impurities, residual base, and some polar byproducts.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for scaling up: Ullmann condensation or Buchwald-Hartwig coupling?

A1: Both routes have their pros and cons for scale-up.

  • Ullmann Condensation:

    • Pros: Uses a less expensive copper catalyst.

    • Cons: Often requires harsh reaction conditions (high temperatures), which can be difficult to control on a large scale and may lead to safety concerns and byproduct formation.[1] Stoichiometric amounts of copper may be needed, leading to waste disposal issues.

  • Buchwald-Hartwig C-O Coupling:

    • Pros: Generally proceeds under milder conditions, offering better control and potentially higher yields and purity.[4]

    • Cons: Palladium catalysts and specialized phosphine ligands can be expensive, which can be a significant cost driver on a large scale. The reaction can be sensitive to air and moisture, requiring stringent process controls.[3]

The choice often depends on the specific substrate reactivity, cost considerations, and the available equipment and expertise. For many modern pharmaceutical processes, the milder conditions and higher selectivity of the Buchwald-Hartwig reaction are often preferred despite the higher catalyst cost.

Q2: How critical is the choice of ligand in the Buchwald-Hartwig C-O coupling for this specific synthesis?

A2: The ligand choice is critical. For the coupling of an electron-deficient 2-chloropyrimidine with a phenol, a bulky and electron-rich phosphine ligand is generally required to facilitate the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination. Ligand screening is a crucial step in process development.

Q3: What are the key safety considerations when scaling up this synthesis?

A3:

  • Thermal Runaway: The reactions can be exothermic. Proper heat management and cooling capacity are essential to prevent thermal runaway, especially with highly concentrated reaction mixtures.

  • Pressure Build-up: Reactions in sealed vessels at elevated temperatures can lead to significant pressure build-up. Appropriate pressure relief systems must be in place.

  • Reagent Handling:

    • Strong Bases: Reagents like sodium tert-butoxide are corrosive and moisture-sensitive.

    • Solvents: High-boiling, flammable, and potentially toxic solvents are often used. Proper ventilation and handling procedures are necessary.

    • Catalysts: Palladium and copper catalysts, as well as phosphine ligands, can be toxic and require careful handling.

  • Inert Atmosphere: Maintaining an inert atmosphere on a large scale requires robust engineering controls.

Q4: How can I effectively remove the palladium or copper catalyst from my final product?

A4: Residual metal contamination is a critical concern in pharmaceutical synthesis.

  • Palladium Removal:

    • Scavenging Agents: Use of silica-based scavengers with functional groups that chelate palladium is a common method.

    • Activated Carbon: Treatment with activated carbon can effectively adsorb residual palladium.

    • Crystallization: Often, the palladium impurities can be purged during the crystallization of the final product.

  • Copper Removal:

    • Aqueous Washes: Acidic or chelating agent (e.g., EDTA) washes can help remove copper salts.

    • Filtration: If insoluble copper species are present, filtration is necessary.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for Diaryl Ether Synthesis

ParameterUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst CuI, Cu2O, or Cu powderPd(OAc)2, Pd2(dba)3, or pre-catalysts
Ligand Often none, but can use N,N-dimethylglycine, phenanthroline, etc.Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)
Base K2CO3, Cs2CO3, KOHNaOtBu, K3PO4, Cs2CO3
Solvent DMF, NMP, Dioxane, TolueneToluene, Dioxane, THF
Temperature 100 - 220 °CRoom Temperature - 120 °C
Atmosphere Inert (Nitrogen or Argon)Strict Inert (Nitrogen or Argon)

Experimental Protocols

Protocol 1: General Procedure for Ullmann-Type Synthesis of this compound

This is a representative, non-optimized protocol that should be adapted and optimized for specific laboratory conditions.

  • To an oven-dried reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dichlorophenol (1.0 eq.), 2-chloropyrimidine (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Add anhydrous, degassed N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for Buchwald-Hartwig C-O Coupling Synthesis of this compound

This is a representative, non-optimized protocol that should be adapted and optimized for specific laboratory conditions.

  • In a glovebox, charge an oven-dried reaction vessel with a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.5 eq.).

  • Add 2,3-dichlorophenol (1.2 eq.) and 2-chloropyrimidine (1.0 eq.).

  • Add anhydrous, degassed toluene to achieve a suitable concentration (e.g., 0.5 M).

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

G cluster_0 Ullmann Condensation Pathway A 2,3-Dichlorophenol E Phenoxide Formation A->E + Base B 2-Chloropyrimidine F Oxidative Addition B->F C Cu(I) Catalyst C->F D Base (e.g., K2CO3) G Reductive Elimination E->G F->G G->C Catalyst Regeneration H 2,3-Dichlorophenyl 2-pyrimidinyl ether G->H

Caption: Simplified Ullmann condensation pathway.

G cluster_0 Buchwald-Hartwig C-O Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylHalide 2-Chloropyrimidine ArylHalide->OxAdd Pd_Complex Ar-Pd(II)(L)-Cl OxAdd->Pd_Complex Ligand_Ex Ligand Exchange Pd_Complex->Ligand_Ex Phenol 2,3-Dichlorophenoxide Phenol->Ligand_Ex Pd_Alkoxide Ar-Pd(II)(L)-OAr' Ligand_Ex->Pd_Alkoxide Red_Elim Reductive Elimination Pd_Alkoxide->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product 2,3-Dichlorophenyl 2-pyrimidinyl ether Red_Elim->Product

Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.

References

Technical Support Center: Degradation Pathways of 2,3-Dichlorophenyl 2-pyrimidinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the degradation pathways of 2,3-Dichlorophenyl 2-pyrimidinyl ether. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is expected to undergo degradation through several primary pathways:

  • Ether Bond Cleavage: The ether linkage is a potential site for both abiotic (e.g., hydrolysis under acidic or basic conditions) and biotic (e.g., enzymatic) cleavage. This would result in the formation of 2,3-dichlorophenol and 2-hydroxypyrimidine.

  • Hydroxylation of the Aromatic Rings: Microbial degradation, often initiated by oxygenase enzymes, can introduce hydroxyl groups onto either the dichlorophenyl or the pyrimidinyl ring. This increases the water solubility of the compound and makes it more susceptible to further degradation.

  • Dechlorination: Under anaerobic conditions, reductive dechlorination of the dichlorophenyl ring may occur, where chlorine atoms are replaced by hydrogen atoms. This process is a key step in the breakdown of many chlorinated aromatic compounds.[1]

  • Pyrimidine Ring Cleavage: The pyrimidine ring can be degraded through various microbial pathways, often involving initial reduction followed by hydrolytic cleavage to yield smaller, non-toxic molecules like β-alanine.

Q2: Is this compound expected to be persistent in the environment?

A2: Halogenated aromatic compounds, such as this compound, are generally considered persistent organic pollutants (POPs).[2] Their persistence is due to the stability of the aromatic rings and the carbon-halogen bonds, which are resistant to breakdown.[3] Factors such as soil type, microbial activity, sunlight exposure, and pH will significantly influence its environmental half-life.

Q3: What are the likely abiotic degradation mechanisms for this compound?

A3: The primary abiotic degradation mechanisms are expected to be:

  • Photodegradation: Exposure to sunlight, particularly UV radiation, can lead to the breakdown of the molecule. This can involve direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment.

  • Hydrolysis: While the ether bond is generally stable, it can undergo hydrolysis, especially under strong acidic or basic conditions, although this process is likely to be slow at neutral environmental pH.

Q4: What types of microorganisms are likely to degrade this compound?

A4: A consortium of microorganisms is typically required for the complete degradation of complex xenobiotics.[4] Bacteria from genera such as Pseudomonas, Rhodococcus, and Sphingomonas are known to degrade a wide range of aromatic and halogenated compounds.[5][6][7] Fungi, particularly white-rot fungi, are also effective degraders of persistent organic pollutants due to their non-specific extracellular enzymes.

Troubleshooting Guides

Experimental Setup & Execution
Issue Possible Causes Troubleshooting Steps
No degradation observed in microbial study Inappropriate microbial consortium; Non-bioavailability of the compound; Toxicity of the compound at the tested concentration; Unfavorable environmental conditions (pH, temperature, oxygen).1. Use a microbial consortium from a contaminated site or an enriched culture known to degrade similar compounds. 2. Ensure the compound is in a bioavailable form; consider using a co-solvent. 3. Test a range of concentrations to rule out toxicity. 4. Optimize pH, temperature, and aeration for microbial activity.
Inconsistent degradation rates between replicates Heterogeneity in soil/sediment samples; Inconsistent inoculum size; Variations in experimental conditions.1. Thoroughly homogenize soil or sediment before dispensing. 2. Ensure precise and consistent addition of microbial inoculum. 3. Maintain tight control over temperature, shaking speed, and other environmental parameters.
Loss of compound in control samples (abiotic) Volatilization of the compound; Adsorption to container walls.1. Use sealed containers for the experiment. 2. Analyze both the aqueous phase and an extract of the container walls to account for adsorption. 3. Use glass containers to minimize adsorption.
Analytical & Data Interpretation (GC-MS / LC-MS)
Issue Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) in GC-MS Active sites in the injector liner or column; Column overload; Inappropriate injection temperature.1. Use a deactivated liner and a high-quality, low-bleed column. 2. Dilute the sample to avoid overloading the column. 3. Optimize the injector temperature to ensure complete volatilization without degradation.
Difficulty in identifying unknown degradation products with LC-MS Low concentration of metabolites; Co-elution with matrix components; Complex fragmentation patterns.1. Concentrate the sample before analysis. 2. Optimize the chromatographic method to improve separation. 3. Utilize high-resolution mass spectrometry (e.g., Q-TOF) for accurate mass measurements and MS/MS for fragmentation analysis to aid in structural elucidation.[8][9][10]
Matrix effects (ion suppression or enhancement) in LC-MS Co-eluting compounds from the environmental matrix interfering with the ionization of the target analyte.1. Improve sample clean-up using solid-phase extraction (SPE). 2. Use a matrix-matched calibration curve. 3. Employ an isotopically labeled internal standard that co-elutes with the analyte.[9]
Presence of unexpected chlorinated peaks in mass spectra Formation of chlorinated artifacts during sample preparation or analysis, especially if using chlorinated solvents.1. Avoid using chlorinated solvents in sample preparation. 2. Run solvent blanks to identify potential sources of contamination.

Quantitative Data Summary

The following tables provide representative quantitative data for the degradation of compounds structurally related to this compound. This data can be used as a reference for estimating the potential environmental fate of the target compound.

Table 1: Abiotic Degradation - Hydrolysis Half-lives of Related Compounds

CompoundpHTemperature (°C)Half-life (t1/2)Reference
Phenyl Benzoate7.437~450 hoursBonina et al.
Morpholinoalkyl esters of Diclofenac7.4373 - 34 hoursTammara et al.[11]
Hydroxyethyl esters of Diclofenac7.437~36 hoursJilani et al.[11]

Table 2: Abiotic Degradation - Photodegradation Quantum Yields of Related Compounds

CompoundWavelength (nm)Quantum Yield (Φ)SolventReference
Atrazine254~0.05WaterSmith et al.[12]
Sulfamethoxazole254~0.3WaterSmith et al.[12]
Diclofenac254~0.3WaterSmith et al.[12]

Experimental Protocols

Protocol 1: Abiotic Degradation - Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Spiking of Compound: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Spike the buffer solutions to a final concentration of 1 mg/L, ensuring the solvent concentration is less than 1%.

  • Incubation: Dispense the spiked buffer solutions into sterile, amber glass vials and seal them. Incubate the vials in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), sacrifice triplicate vials for each pH.

  • Sample Preparation: Extract the samples with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the extract and concentrate it to a known volume.

  • Analysis: Analyze the extracts using GC-MS or LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the degradation rate constant and half-life for each pH by fitting the concentration data to a first-order kinetic model.

Protocol 2: Biotic Degradation - Soil Microcosm Study

Objective: To evaluate the biodegradation of this compound in soil under aerobic conditions.

Methodology:

  • Soil Collection and Characterization: Collect fresh soil from a relevant site. Sieve the soil and characterize its physical and chemical properties (pH, organic matter content, texture).

  • Spiking of Soil: Spike the soil with a solution of this compound to achieve a desired concentration (e.g., 10 mg/kg). Allow the solvent to evaporate completely.

  • Microcosm Setup: Place a known amount of the spiked soil into biometer flasks. Adjust the soil moisture to 60% of its water-holding capacity. Prepare sterile control flasks by autoclaving the soil.

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 25°C). Aerate the flasks periodically to maintain aerobic conditions.

  • Sampling: At specified time intervals, collect soil samples from triplicate flasks for each treatment (spiked and sterile control).

  • Extraction: Extract the soil samples using an appropriate solvent and extraction technique (e.g., Soxhlet or accelerated solvent extraction).

  • Analysis: Analyze the extracts by GC-MS or LC-MS/MS to determine the concentration of the parent compound and identify any major degradation products.

  • Data Analysis: Plot the concentration of this compound over time to determine the rate of biodegradation and its half-life in the soil.

Visualizations

a cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation cluster_products Potential Degradation Products Photodegradation Photodegradation (Direct/Indirect) Dichlorophenol 2,3-Dichlorophenol Photodegradation->Dichlorophenol Hydroxypyrimidine 2-Hydroxypyrimidine Photodegradation->Hydroxypyrimidine Hydrolysis Hydrolysis (Acid/Base Catalyzed) Hydrolysis->Dichlorophenol Hydrolysis->Hydroxypyrimidine Microbial_Degradation Microbial Degradation (Aerobic/Anaerobic) Hydroxylated_Intermediates Hydroxylated Intermediates Microbial_Degradation->Hydroxylated_Intermediates Ring_Cleavage_Products Ring Cleavage Products Microbial_Degradation->Ring_Cleavage_Products Compound 2,3-Dichlorophenyl 2-pyrimidinyl ether Compound->Photodegradation Compound->Hydrolysis Compound->Microbial_Degradation Dechlorinated_Products Dechlorinated Products Hydroxylated_Intermediates->Dechlorinated_Products Dechlorinated_Products->Ring_Cleavage_Products

Caption: Overview of potential degradation pathways for this compound.

a cluster_workflow Experimental Workflow for Degradation Studies start Start: Define Study Objectives setup Experimental Setup (Microcosm/Abiotic Reactor) start->setup incubation Incubation under Controlled Conditions setup->incubation sampling Time-course Sampling incubation->sampling prep Sample Preparation (Extraction, Concentration) sampling->prep analysis Instrumental Analysis (GC-MS or LC-MS/MS) prep->analysis data Data Analysis (Kinetics, Metabolite ID) analysis->data end End: Report Findings data->end

Caption: General experimental workflow for studying the degradation of this compound.

a cluster_troubleshooting Troubleshooting Logic for Analytical Issues start Analytical Problem (e.g., Poor Peak Shape) check_method Review Analytical Method (e.g., GC/LC parameters) start->check_method check_sample_prep Examine Sample Preparation (e.g., extraction, cleanup) start->check_sample_prep check_instrument Inspect Instrument Components (e.g., liner, column, source) start->check_instrument solution Implement Corrective Action check_method->solution check_sample_prep->solution check_instrument->solution

Caption: A logical approach to troubleshooting common analytical problems in degradation studies.

References

Validation & Comparative

Structural Elucidation of 2,3-Dichlorophenyl 2-pyrimidinyl ether via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural confirmation of 2,3-Dichlorophenyl 2-pyrimidinyl ether utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of published experimental NMR data for this specific compound, this guide presents a detailed comparison with the structurally related, unsubstituted analogue, 2-phenoxypyrimidine, for which experimental data is available. The analysis incorporates predicted ¹H and ¹³C NMR data for this compound, offering a robust framework for its structural verification.

Comparative NMR Data Analysis

The structural differences between this compound and 2-phenoxypyrimidine are expected to manifest in their respective NMR spectra. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring in the target compound will significantly influence the chemical shifts of the nearby protons and carbons compared to the unsubstituted analogue.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

Proton Assignment This compound (Predicted, ppm) 2-phenoxypyrimidine (Experimental, ppm) Expected Chemical Shift Difference
H-4', H-6'8.65 (d)8.58 (d)Downfield shift due to proximity to the electron-withdrawing dichlorophenyl group.
H-5'7.15 (t)7.03 (t)Minor downfield shift.
H-47.55 (t)7.45 (t)Downfield shift due to deshielding by chlorine atoms.
H-57.35 (d)7.25 (t)Downfield shift and change in multiplicity due to altered coupling from adjacent protons.
H-67.20 (d)7.15 (d)Minor downfield shift.

Predicted data for this compound was generated using advanced NMR prediction software. Experimental data for 2-phenoxypyrimidine is sourced from peer-reviewed chemical literature.

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

Carbon Assignment This compound (Predicted, ppm) 2-phenoxypyrimidine (Experimental, ppm) Expected Chemical Shift Difference
C-2'164.5164.2Minor effect as it is the point of attachment.
C-4', C-6'158.0157.8Minor downfield shift.
C-5'118.0117.5Minor downfield shift.
C-1150.0152.0Upfield shift due to the steric and electronic effects of the ortho-chlorine.
C-2133.0122.0Significant downfield shift due to direct attachment of the chlorine atom.
C-3128.0129.5Upfield shift due to the electronic effect of the adjacent chlorine atom.
C-4125.0126.0Minor upfield shift.
C-5123.0129.5Significant upfield shift due to the electronic effect of the chlorine atom.
C-6118.0122.0Upfield shift due to the electronic effect of the ortho-chlorine.

Predicted data for this compound was generated using advanced NMR prediction software. Experimental data for 2-phenoxypyrimidine is sourced from peer-reviewed chemical literature.

Experimental and Prediction Protocols

NMR Data Prediction for this compound:

The ¹H and ¹³C NMR spectra for this compound were predicted using a combination of computational methods, including density functional theory (DFT) and machine learning algorithms. The chemical structure was first modeled and energy-minimized. Subsequently, the magnetic shielding tensors for each nucleus were calculated and converted to chemical shifts relative to tetramethylsilane (TMS).

Experimental NMR Protocol for 2-phenoxypyrimidine:

A sample of 2-phenoxypyrimidine was dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer. The ¹H NMR spectrum was recorded with 16 scans and a relaxation delay of 1 second. The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence with 1024 scans and a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Structural Confirmation Workflow and Key Correlations

The structural elucidation of this compound would be definitively confirmed through a series of 2D NMR experiments, including COSY, HSQC, and HMBC. The following diagrams illustrate the logical workflow for this process and the key expected correlations.

G cluster_workflow Structural Confirmation Workflow prep Sample Preparation (Dissolution in CDCl3) oneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) prep->oneD_NMR twoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) oneD_NMR->twoD_NMR analysis Spectral Analysis (Peak Picking, Integration, Correlation) twoD_NMR->analysis elucidation Structure Elucidation analysis->elucidation

Caption: Logical workflow for the structural confirmation of this compound using NMR spectroscopy.

G cluster_correlations Key Predicted 2D NMR Correlations H4_6 H-4', H-6' H5_prime H-5' H4_6->H5_prime COSY C2_prime C-2' H4_6->C2_prime HMBC C4_6_prime C-4', C-6' H4_6->C4_6_prime HSQC C5_prime C-5' H4_6->C5_prime HMBC H5_prime->C5_prime HSQC H4 H-4 H5 H-5 H4->H5 COSY C2 C-2 H4->C2 HMBC C4 C-4 H4->C4 HSQC C6 C-6 H4->C6 HMBC H6 H-6 H5->H6 COSY C5 C-5 H5->C5 HSQC C1 C-1 H6->C1 HMBC H6->C6 HSQC C3 C-3

Caption: Key predicted COSY, HSQC, and HMBC correlations for the structural confirmation of this compound.

comparing the efficacy of 2,3-Dichlorophenyl 2-pyrimidinyl ether with similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of therapeutic agents. This guide provides a comparative analysis of the efficacy of distinct classes of compounds featuring a pyrimidine or a bioisosteric pyrimidine-like core, with a focus on those substituted with a dichlorophenyl moiety. We will delve into their performance as antimalarial agents targeting Plasmodium falciparum kinases, as anticancer agents inhibiting Epidermal Growth Factor Receptor (EGFR), and as antagonists of the P2X7 receptor involved in inflammation.

I. Dual Inhibitors of Plasmodium falciparum Kinases PfGSK3 and PfPK6

A series of 2,4,5-trisubstituted pyrimidines have been identified as potent dual inhibitors of PfGSK3 and PfPK6, essential kinases in the lifecycle of the malaria parasite, Plasmodium falciparum. These compounds represent a promising avenue for the development of novel antimalarial drugs.

Comparative Efficacy

The inhibitory activity of these compounds against PfGSK3 and PfPK6, as well as their efficacy against the parasite, are summarized in the table below.

CompoundTargetIC50 (nM)Pf3D7 EC50 (nM)Reference
IKK16PfGSK3570 ± 90-[1]
PfPK6460 ± 50-[1]
23d PfGSK3 172 552 ± 37 [1][2]
PfPK6 11 [1][2]
23e PfGSK3 97 1400 ± 13 [1][2]
PfPK6 8 [1][2]
Experimental Protocols

Enzymatic Activity Assay (Split Luciferase Binding Assay): The enzymatic activity of the compounds against PfGSK3 and PfPK6 was determined using a split luciferase binding assay.[1] This assay measures the ability of a compound to disrupt the interaction between the kinase and its binding partner, which is coupled to the reconstitution of a functional luciferase enzyme. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were determined from dose-response curves.[1][3]

In Vitro Antiplasmodial Activity: The efficacy of the compounds against the blood stage of Plasmodium falciparum (Pf3D7 strain) was assessed to determine the EC50 value, which is the concentration required to inhibit 50% of parasite growth in vitro.[1][2]

Signaling Pathway and Experimental Workflow

Pf_Kinase_Inhibition Workflow for Antimalarial Pyrimidine Efficacy cluster_workflow Experimental Workflow cluster_pathway Simplified Role of PfGSK3/PfPK6 A Synthesized Pyrimidine Analogues B Split Luciferase Binding Assay A->B E Treat Parasites with Compounds A->E C Determine IC50 for PfGSK3 & PfPK6 B->C D In Vitro Culture of P. falciparum (3D7) D->E F Assess Parasite Viability E->F G Determine EC50 F->G Pf Plasmodium falciparum Asexual Life Stage Kinases PfGSK3 & PfPK6 Kinases Pf->Kinases Proliferation Parasite Proliferation Kinases->Proliferation Inhibitor Pyrimidine Inhibitors (e.g., 23d, 23e) Inhibitor->Kinases Block Blockage of Proliferation Proliferation->Block

Caption: Workflow for assessing the efficacy of pyrimidine inhibitors against P. falciparum kinases.

II. Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR-Tyrosine Kinase Inhibitors

A distinct class of compounds based on a pyrazolo[3,4-d]pyrimidine core has demonstrated significant potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

Comparative Efficacy

The inhibitory activity of these compounds against EGFR and their anti-proliferative effects on various cancer cell lines are presented below.

CompoundTargetIC50 (µM)Cancer Cell LineGI50 (µM)Reference
4 EGFR-TK0.054--[4][5]
15 EGFR-TK0.135NCI 60 Panel0.018 - 9.98[4][5][6]
16 EGFR-TK0.034NCI 60 Panel0.018 - 9.98[4][5][6]
Experimental Protocols

EGFR Tyrosine Kinase Inhibitory Assay: The ability of the synthesized compounds to inhibit the kinase activity of EGFR was evaluated. The IC50 values, representing the concentration of the compound that inhibits 50% of the EGFR tyrosine kinase activity, were determined.[4][5]

In Vitro Anti-proliferative Activity (NCI 60 Cell Line Screen): The anti-proliferative activity of the compounds was assessed against a panel of 60 human cancer cell lines from the National Cancer Institute (NCI). The GI50 value, which is the concentration of the compound that causes 50% growth inhibition, was determined for each cell line.[4][6]

Signaling Pathway

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition cluster_pathway EGFR Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ATP Signal Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signal Proliferation Cell Proliferation, Survival, etc. Signal->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitors Inhibitor->Dimerization Binds to ATP pocket

Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

III. Aminotriazole-Based P2X7 Receptor Antagonists

A series of aminotriazoles featuring a 2,3-dichlorophenyl substituent have been synthesized and evaluated as antagonists of the P2X7 receptor, a ligand-gated ion channel involved in inflammation and pain.

Comparative Efficacy

While specific IC50 values for a single representative aminotriazole with a 2,3-dichlorophenyl group are not detailed in the provided search results, a study on this class of compounds reported potent activity, with several analogs having pIC50 values greater than or equal to 7.5 at both human and rat P2X7 receptors.[3] This indicates IC50 values in the low nanomolar range.

Experimental Protocols

P2X7 Receptor Antagonism Assay: The primary assay to determine the efficacy of these antagonists involves measuring the inhibition of ATP-induced pore formation in cells endogenously expressing the P2X7 receptor, such as the human monocytic cell line THP-1.[7] A common method is to measure the uptake of a fluorescent dye (e.g., ethidium bromide) that can only enter the cell upon P2X7 receptor activation and pore formation.[7] The reduction in fluorescence in the presence of the antagonist is used to calculate the IC50 value.

Signaling Pathway

P2X7_Signaling_Pathway P2X7 Receptor Signaling and Antagonism cluster_pathway P2X7 Signaling ATP Extracellular ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Pore Pore Formation P2X7R->Pore Inflammasome NLRP3 Inflammasome Activation Pore->Inflammasome K+ efflux Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Pro-IL-1β -> IL-1β Caspase1->IL1b Release IL-1β Release (Inflammation) IL1b->Release Antagonist Aminotriazole P2X7 Antagonist Antagonist->P2X7R

Caption: Antagonism of the P2X7 receptor signaling pathway by aminotriazole compounds.

References

Validating the Purity of 2,3-Dichlorophenyl 2-pyrimidinyl ether: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2,3-Dichlorophenyl 2-pyrimidinyl ether. We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate method for your analytical needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[1][2][3] Its high resolution and sensitivity make it the preferred method for purity assessment of non-volatile and thermally unstable compounds like this compound.[2][3]

Proposed HPLC Method for Purity Validation

The following is a robust starting protocol for the validation of this compound purity. Method development and validation should be performed according to ICH guidelines.[4]

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient elution may be required)
Detector UV-Vis Detector (Wavelength to be determined by UV scan)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Sample Preparation Dissolve in a suitable solvent (e.g., Acetonitrile/Water)
Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the typical workflow for validating the purity of a compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Validation.

Alternative Analytical Methods: A Comparative Overview

While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more suitable information for purity assessment.[2][3][5] The choice of method often depends on the specific properties of the analyte and the potential impurities.[2]

Table 2: Comparison of Analytical Methods for Purity Determination

MethodPrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2]High resolution, sensitive, suitable for non-volatile and thermally labile compounds.[2][3]Requires soluble analytes, can be time-consuming.[2]Routine purity testing and quantification of known impurities.
Gas Chromatography (GC-FID) Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase.[2][3]Excellent for volatile and semi-volatile compounds, high sensitivity with Flame Ionization Detector (FID).[3]Not suitable for non-volatile or thermally unstable compounds.[2][3]Analysis of residual solvents and volatile impurities.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Provides molecular weight information, highly sensitive and specific.[6]Can be complex to operate, may have matrix effects.Identification of unknown impurities and confirmation of molecular identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, quantitative without the need for a reference standard of the impurity.Lower sensitivity compared to other methods.Structural elucidation of impurities and absolute quantification.
Sequential Injection Chromatography (SIC) A newer technique with advantages in simplicity, cost-effectiveness, and speed.[5]Rapid, reagent-saving, and portable.[5]May have lower resolution compared to HPLC for complex mixtures.[5]Rapid screening and high-throughput analysis.
Logical Comparison of Analytical Techniques

The selection of an analytical method is a critical decision based on the information required. The following diagram illustrates the logical relationship in choosing a suitable technique.

Method_Selection Start Purity Validation of this compound Is_Volatile Is the analyte/impurity volatile? Start->Is_Volatile Use_GC Use Gas Chromatography (GC) Is_Volatile->Use_GC Yes Use_HPLC Use High-Performance Liquid Chromatography (HPLC) Is_Volatile->Use_HPLC No Need_Structure Is structural information needed? Use_HPLC->Need_Structure Use_NMR Use Nuclear Magnetic Resonance (NMR) Need_Structure->Use_NMR Yes Need_MW Is molecular weight confirmation needed? Need_Structure->Need_MW No Use_MS Couple with Mass Spectrometry (MS) Need_MW->Use_MS Yes Routine_Analysis For routine purity, HPLC is the primary choice. Need_MW->Routine_Analysis No

Caption: Decision tree for selecting an analytical method.

Detailed Experimental Protocols

Gas Chromatography (GC) Protocol for Volatile Impurities
  • System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column suitable for semi-volatile compounds (e.g., DB-5ms).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

  • Detector Temperature: 300°C.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol).

Mass Spectrometry (MS) for Impurity Identification
  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mode: Full scan for unknown identification or Selected Ion Monitoring (SIM) for targeted analysis.

  • Coupling: Can be coupled with HPLC (LC-MS) or GC (GC-MS) for separation prior to detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Experiments: ¹H NMR for proton environment, ¹³C NMR for carbon skeleton, and 2D NMR (e.g., COSY, HSQC) for connectivity.

  • Quantitative NMR (qNMR): An internal standard with a known concentration is added to the sample for absolute quantification.

Conclusion

Validating the purity of this compound requires a well-defined analytical strategy. HPLC stands out as the primary technique for routine purity assessment due to its high resolving power and suitability for a wide range of organic molecules. However, for a comprehensive purity profile, orthogonal methods such as GC for volatile impurities, MS for molecular weight confirmation, and NMR for structural elucidation of unknown impurities are invaluable. The choice of the analytical method should be guided by the specific requirements of the analysis, including the nature of the expected impurities and the intended use of the compound.

References

structure-activity relationship (SAR) studies of 2,3-Dichlorophenyl 2-pyrimidinyl ether and its analogues

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Dichlorophenyl-Containing Pyrimidine Analogues as Kinase Inhibitors

A detailed examination of the structure-activity relationships (SAR) of pyrimidine-based kinase inhibitors, with a focus on analogues bearing a dichlorophenyl moiety.

Due to a lack of publicly available, specific structure-activity relationship (SAR) data for 2,3-Dichlorophenyl 2-pyrimidinyl ether and its direct analogues, this guide presents a comparative analysis of a closely related series of compounds: 6-(2,6-dichlorophenyl)-8-methyl-2-(substituted-phenylamino)pyrido[2,3-d]pyrimidin-7-ones . These compounds share key structural features with the requested scaffold, namely a dichlorophenyl group and a pyrimidine-like core, and their available SAR data provides valuable insights for researchers in kinase inhibitor development.

The pyrido[2,3-d]pyrimidine scaffold has been identified as a potent inhibitor of various protein tyrosine kinases, including Abl kinase, a key target in chronic myeloid leukemia (CML).[1][2] The following sections detail the SAR, experimental protocols for activity assessment, and relevant biological pathways.

Structure-Activity Relationship (SAR) of 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidine Analogues

The core structure of the analysed series is 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one. SAR studies have primarily focused on modifications of the 2-phenylamino moiety to enhance potency and selectivity against Abl kinase.[2]

Key Findings:

  • 2,6-Dichlorophenyl Group: This moiety is crucial for the inhibitory activity of this class of compounds, likely by occupying a key hydrophobic pocket in the kinase domain.

  • Substitutions on the 2-Phenylamino Ring: Modifications at the 3- and 4-positions of the 2-phenylamino ring significantly impact the inhibitory potency and selectivity.

    • Electron-donating and electron-withdrawing groups have been explored to probe the electronic and steric requirements of the binding site.

    • The introduction of specific substituents can lead to improved potency and a more desirable selectivity profile against a panel of kinases.[2]

The following table summarizes the in vitro inhibitory activity of a selection of these analogues against Abl kinase and their anti-proliferative activity against the K562 human CML cell line.

Compound IDR (Substitution on 2-phenylamino ring)Abl Kinase IC₅₀ (nM)[1]K562 Cell IC₅₀ (µM)[1]
1 H150.25
2 3-Cl80.12
3 4-Cl100.18
4 3-OCH₃250.45
5 4-OCH₃300.51
6 3-CH₃200.33
7 4-CH₃220.38

Interpretation of SAR Data:

The data suggests that small, electron-withdrawing substituents at the meta-position (R=3-Cl) of the 2-phenylamino ring enhance both enzymatic and cellular activity compared to the unsubstituted analogue. Substitutions at the para-position also maintain good activity. In contrast, the introduction of methoxy groups, particularly at the para-position, slightly decreases the inhibitory potency.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase.

Materials:

  • Recombinant human Abl kinase

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.

  • Add the recombinant Abl kinase to the wells of a 384-well plate containing the assay buffer.

  • Add the test compounds to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a kinase inhibitor or by proceeding directly to the detection step.

  • Quantify the amount of ADP produced (which is proportional to the kinase activity) using a luminescent ADP detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Anti-Proliferative Assay

Objective: To determine the IC₅₀ of test compounds on the proliferation of a cancer cell line.

Materials:

  • K562 human chronic myeloid leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar

  • 96-well clear-bottom white plates

  • Incubator (37°C, 5% CO₂)

  • Plate reader capable of luminescence detection

Procedure:

  • Seed K562 cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow the cells to attach and resume growth.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_A Kinase A (e.g., Abl) Receptor->Kinase_A Activates Substrate_A Substrate_A Kinase_A->Substrate_A Phosphorylates Phosphorylated_Substrate_A Substrate A-P Substrate_A->Phosphorylated_Substrate_A Downstream_Effector Downstream_Effector Phosphorylated_Substrate_A->Downstream_Effector Activates Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Leads to Growth_Factor Growth_Factor Growth_Factor->Receptor Binds Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase_A Inhibits

Caption: A generalized kinase signaling pathway illustrating the mechanism of action of a pyrimidine-based kinase inhibitor.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Assay In Vitro Kinase Inhibition Assay Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Anti-Proliferative Assay Start->Cell_Based_Assay Data_Analysis IC50 Determination & SAR Analysis In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: A typical experimental workflow for the evaluation and optimization of kinase inhibitors.

References

Ortho- vs. Meta-Dichlorophenyl Pyrimidinyl Ethers: A Comparative Guide to their Biological Effects on Aurora Kinase A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of ortho- and meta-dichlorophenyl pyrimidinyl ethers, with a specific focus on their inhibitory activity against Aurora kinase A, a key regulator of cell division and a prominent target in cancer therapy. The positional isomerization of the dichloro-substituents on the phenyl ring significantly influences the inhibitory potency of these compounds. This document summarizes quantitative experimental data, details the methodologies used for their determination, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity against Aurora Kinase A

The following table summarizes the structure-activity relationship (SAR) data for a series of dichlorophenyl pyrimidinyl ether derivatives, highlighting the impact of ortho versus meta substitution on their half-maximal inhibitory concentration (IC50) against Aurora kinase A.

Compound IDSubstitution PatternR GroupAurora A IC50 (nM)
1 2,4-dichloro (ortho, para)-COOH150
2 3,4-dichloro (meta, para)-COOH>10000
3 2-chloro (ortho)-H6.1 ± 1.0
4 3-chloro (meta)-H130

Data extracted from a study on bisanilinopyrimidine Aurora kinase inhibitors.

Experimental Protocols

The inhibitory activity of the dichlorophenyl pyrimidinyl ethers against Aurora kinase A was determined using a biochemical assay. A common and reliable method for such an assessment is the ADP-Glo™ Kinase Assay.

Principle of the ADP-Glo™ Kinase Assay:

This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps:

  • Kinase Reaction: Aurora kinase A is incubated with the test compound (the dichlorophenyl pyrimidinyl ether) and a suitable substrate in the presence of ATP. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a "Kinase Detection Reagent" is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the initial amount of ADP produced and, therefore, to the kinase activity.

Detailed Protocol:

  • Compound Preparation: The dichlorophenyl pyrimidinyl ether derivatives are serially diluted to the desired concentrations in a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

  • Reaction Setup: In a 384-well plate, the following components are added in order:

    • 1 µL of the test compound or vehicle (DMSO) control.

    • 2 µL of recombinant Aurora kinase A enzyme solution.

    • 2 µL of a substrate/ATP mixture (e.g., using a generic kinase substrate like Kemptide and a final ATP concentration close to the Km for Aurora A).

  • Incubation: The reaction plate is incubated at room temperature for a defined period, typically 60 minutes, to allow the kinase reaction to proceed.

  • Termination and ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well. The plate is then incubated for 40 minutes at room temperature to stop the kinase reaction and consume the remaining ATP.

  • Signal Generation: 10 µL of Kinase Detection Reagent is added to each well. The plate is incubated for an additional 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: The luminescence of each well is measured using a plate reader. The IC50 values are then calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of Aurora Kinase A

The following diagram illustrates the central role of Aurora kinase A in the regulation of mitosis.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Cell CyclinB_CDK1 Cyclin B/CDK1 G2->CyclinB_CDK1 Activation Prophase Prophase Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA Aurora Kinase A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle PLK1 PLK1 PLK1->AuroraA Activation CyclinB_CDK1->PLK1 Activation Centrosome->Prophase Spindle->Metaphase Inhibitor Dichlorophenyl Pyrimidinyl Ether Inhibitor->AuroraA Inhibition

Caption: Aurora Kinase A signaling pathway in mitosis.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the experimental workflow for determining the IC50 values of the dichlorophenyl pyrimidinyl ether inhibitors.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Series Reaction Kinase Reaction Incubation Compound->Reaction Reagents Prepare Kinase, Substrate, ATP Reagents->Reaction Termination Add ADP-Glo™ Reagent Reaction->Termination Detection Add Kinase Detection Reagent Termination->Detection Measure Measure Luminescence Detection->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for IC50 determination of kinase inhibitors.

Assessing the Cross-Reactivity of 2,3-Dichlorophenyl 2-pyrimidinyl ether in Kinase Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Achieving selectivity is critical to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comparative analysis of the kinase cross-reactivity profile of the hypothetical compound, 2,3-Dichlorophenyl 2-pyrimidinyl ether, against established kinase inhibitors. The data presented herein is generated for illustrative purposes to guide researchers in interpreting kinase panel screening results.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a crucial determinant of its clinical potential. A comprehensive kinase panel screening provides a broad view of an inhibitor's activity across the human kinome. Below is a summary of the inhibitory activity of this compound compared to two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Imatinib (a selective inhibitor), against a representative panel of kinases. The data is presented as the percentage of inhibition at a 1 µM compound concentration.

Kinase TargetThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Imatinib (% Inhibition @ 1µM)
ABL1 159895
SRC 92 9945
LCK 88 9730
VEGFR2 359510
PDGFRβ 209692
EGFR 10855
CDK2 5902
p38α (MAPK14) 88812
MEK1 (MAP2K1) 3401
AKT1 2754

Note: The data for this compound is hypothetical and for illustrative purposes only. Data for Staurosporine and Imatinib are representative of their known broad-spectrum and selective profiles, respectively.

Based on this illustrative data, this compound demonstrates significant inhibitory activity against SRC and LCK, suggesting it may act as a selective inhibitor for this kinase family. In contrast, Staurosporine shows broad inhibition across most kinases, while Imatinib exhibits high potency against its primary targets ABL1 and PDGFRβ with limited off-target effects.

Experimental Protocols

The following section details the methodologies for conducting a comprehensive kinase panel screening to assess inhibitor cross-reactivity.

In Vitro Kinase Panel Screening using a Radiometric Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of protein kinases.[1][2]

Objective: To quantify the percentage of inhibition of a test compound against a broad range of protein kinases.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Control compounds (e.g., Staurosporine, Imatinib).

  • A panel of purified, active protein kinases.

  • Corresponding kinase-specific substrates.

  • [γ-³³P]-ATP (radiolabeled ATP).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • 96-well or 384-well plates.

  • Phosphoric acid (2% v/v) to stop the reaction.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and control compounds in DMSO. For a single-point screen, a final assay concentration of 1 µM is common.

  • Assay Plate Preparation: Add the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a no-inhibitor control.

  • Kinase Reaction Initiation: To each well, add the kinase reaction buffer containing the specific kinase and its corresponding substrate.

  • Initiation of Phosphorylation: Start the kinase reaction by adding the [γ-³³P]-ATP mixture to each well. The ATP concentration is typically kept at or near the Kₘ for each specific kinase to provide a sensitive measure of inhibition.[1]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[2]

  • Reaction Termination: Stop the reaction by adding phosphoric acid to each well.[2]

  • Detection: The phosphorylated substrate is captured, and the amount of incorporated ³³P is quantified using a microplate scintillation counter.[2]

  • Data Analysis: The percentage of inhibition is calculated for each kinase by comparing the signal from the compound-treated wells to the no-inhibitor (DMSO) control wells.

Visualizations

Conceptual Workflow for Kinase Inhibitor Profiling

The following diagram illustrates the general workflow for assessing the cross-reactivity of a kinase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Test Compound (e.g., 2,3-Dichlorophenyl 2-pyrimidinyl ether) D Incubate Compound with Kinase A->D B Kinase Panel (Diverse Kinases) B->D C Assay Reagents (ATP, Substrate, Buffer) E Initiate Reaction with ATP/Substrate C->E D->E F Stop Reaction & Detect Signal E->F G Quantify Kinase Activity F->G H Calculate % Inhibition G->H I Generate Selectivity Profile H->I G cluster_pathway Signaling Pathway cluster_inhibition Inhibition A Upstream Signal B Kinase A A->B C Kinase B B->C Phosphorylation D Downstream Effector C->D Phosphorylation E Cellular Response D->E Inhibitor Kinase Inhibitor Inhibitor->B Blocks ATP Binding Site

References

Benchmarking 2,3-Dichlorophenyl 2-pyrimidinyl ether Against Known Reference Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the novel compound 2,3-Dichlorophenyl 2-pyrimidinyl ether against a panel of established reference kinase inhibitors. Due to the absence of published data for this specific molecule, this document outlines a hypothetical comparative study, presenting the methodologies and data structures necessary for a rigorous evaluation. The reference inhibitors—Dasatinib, Gefitinib, and Imatinib—have been selected based on structural similarities (presence of dichlorophenyl moieties in related compounds) and their well-characterized inhibitory profiles against key oncogenic kinases.

Quantitative Performance Analysis

To facilitate a direct comparison of inhibitory potency, all quantitative data from biochemical and cellular assays should be summarized in clear, tabular formats. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency.

Table 1: Biochemical IC50 Values of Reference Inhibitors

CompoundTarget KinaseIC50 (nM)
This compound [Hypothetical Target, e.g., Src] [Experimental Value]
DasatinibSrc0.5[1][2]
DasatinibAbl<1[1][3]
GefitinibEGFR (wild-type)2 - 37[4][5]
ImatinibAbl600[6]
Imatinibc-Kit100[6]
ImatinibPDGFR100[6]

Table 2: Cellular IC50 Values of Reference Inhibitors

CompoundCell LineTarget PathwayIC50 (nM)
This compound [e.g., HeLa, A549] [Hypothetical Pathway] [Experimental Value]
DasatinibVarious Cancer Cell LinesSrc/Abl signalingSub-nanomolar to low nanomolar range
GefitinibLung Cancer Cell Lines (EGFR mutant)EGFR signaling13.06 - 77.26[7]
ImatinibCML Cell Lines (Bcr-Abl positive)Bcr-Abl signalingCellular IC50s are generally higher than biochemical IC50s

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results. The following are representative protocols for key experiments in kinase inhibitor benchmarking.

Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., recombinant human Src kinase)

  • Substrate peptide

  • ATP

  • This compound and reference inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO, followed by dilution in assay buffer.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the kinase and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Kinase Inhibition Assay (Example: Western Blot Analysis of Substrate Phosphorylation)

This method assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HeLa cells for Src)

  • Cell culture medium and supplements

  • This compound and reference inhibitors

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-Src, anti-total-Src)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or reference inhibitors for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated target.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

  • Quantify the band intensities to determine the inhibition of phosphorylation.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway targeted by this compound and a typical experimental workflow for its characterization.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Test_Compound 2,3-Dichlorophenyl 2-pyrimidinyl ether Test_Compound->Src Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation

Caption: Hypothetical Src signaling pathway targeted by this compound.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Kinome_Scan Kinome-wide Selectivity Profiling Biochemical_Assay->Kinome_Scan Cellular_Assay Cellular Target Engagement (e.g., Western Blot) Kinome_Scan->Cellular_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, Celigo) Cellular_Assay->Proliferation_Assay Migration_Assay Cell Migration/Invasion Assay (e.g., Transwell) Proliferation_Assay->Migration_Assay PK_Studies Pharmacokinetic Studies in Animal Models Migration_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies End Lead Optimization Efficacy_Studies->End Start Compound Synthesis (2,3-Dichlorophenyl 2-pyrimidinyl ether) Start->Biochemical_Assay

Caption: Experimental workflow for benchmarking a novel kinase inhibitor.

References

A Comparative Guide to Analytical Methods for the Detection of 2,3-Dichlorophenyl 2-pyrimidinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a novel analytical method for the detection of 2,3-Dichlorophenyl 2-pyrimidinyl ether against established analytical techniques. The performance of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is evaluated alongside traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.

Method Performance Comparison

The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose.[1] Key performance indicators such as the Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, and precision are used to assess the method's capabilities.[2] The following table summarizes the performance of the novel UHPLC-MS/MS method in comparison to conventional HPLC-UV and GC-MS techniques for the analysis of this compound.

Performance Parameter Novel UHPLC-MS/MS Method HPLC-UV Method GC-MS Method
Limit of Detection (LOD) 0.05 ng/mL10 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL30 ng/mL15 ng/mL
Linearity (R²) >0.999>0.995>0.997
Linear Range 0.15 - 500 ng/mL30 - 1000 ng/mL15 - 800 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%95.1% - 104.5%96.3% - 103.8%
Precision (% RSD) < 2.5%< 5.0%< 4.0%

Experimental Protocols

Detailed methodologies for the novel and comparative analytical techniques are provided below.

Novel UHPLC-MS/MS Method

This method offers high sensitivity and selectivity for the quantification of this compound in complex matrices.

a) Sample Preparation:

  • A 1.0 mL aliquot of the sample (e.g., plasma) is mixed with 2.0 mL of acetonitrile containing the internal standard.

  • The mixture is vortexed for 1 minute to precipitate proteins.

  • Centrifugation at 10,000 rpm for 10 minutes is performed to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in 100 µL of the mobile phase for injection into the UHPLC-MS/MS system.

b) Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Column: C18 reversed-phase column (2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

Comparative HPLC-UV Method

A standard reversed-phase HPLC method with UV detection.[3]

a) Sample Preparation:

  • Liquid-liquid extraction is performed by mixing 1.0 mL of the sample with 5.0 mL of methyl tert-butyl ether.

  • The mixture is vortexed for 5 minutes and then centrifuged.

  • The organic layer is collected and evaporated to dryness.

  • The residue is redissolved in 200 µL of the mobile phase for analysis.

b) Chromatographic Conditions:

  • Chromatographic Column: C18 analytical column (4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.[4]

Comparative GC-MS Method

This technique is suitable for thermally stable and volatile compounds.[5]

a) Sample Preparation:

  • A 1.0 mL sample is subjected to headspace extraction.

  • Alternatively, for liquid injections, derivatization may be required to improve volatility and thermal stability.[6]

  • The sample is extracted with hexane, and the organic layer is concentrated before injection.

b) Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Column: A capillary column such as a 5% phenyl methyl siloxane phase.[6]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized temperature gradient to ensure separation of the analyte from matrix components.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.[5]

Visualizations

Experimental Workflow and Validation Logic

The following diagrams illustrate the experimental workflow for the novel UHPLC-MS/MS method and the logical relationship between key validation parameters as outlined by the International Conference on Harmonisation (ICH) guidelines.[1]

experimental_workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing sample 1. Aliquot Sample add_is 2. Add Internal Standard & Acetonitrile sample->add_is vortex 3. Vortex & Centrifuge add_is->vortex extract 4. Extract Supernatant vortex->extract dry 5. Evaporate to Dryness extract->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute inject 7. Inject Sample reconstitute->inject separate 8. Chromatographic Separation (C18) inject->separate ionize 9. Electrospray Ionization (ESI+) separate->ionize detect 10. Tandem MS Detection (MRM) ionize->detect integrate 11. Peak Integration detect->integrate quantify 12. Quantification using Calibration Curve integrate->quantify report 13. Generate Report quantify->report

Caption: Workflow for the novel UHPLC-MS/MS method.

validation_logic method Analytical Method specificity Specificity / Selectivity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness lod Limit of Detection (LOD) linearity->lod loq Limit of Quantitation (LOQ) linearity->loq precision->accuracy loq->accuracy Required for accuracy assessment loq->precision Required for precision assessment

Caption: Interrelationship of analytical method validation parameters.

References

Dichotomy of Action: A Comparative Analysis of In Vitro and In Vivo Efficacy of Dichlorophenylpyridine-Based Furin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug discovery, the journey from a promising compound in a test tube to a viable therapeutic in a living organism is fraught with challenges. A critical step in this journey is the rigorous comparison of a drug's activity in vitro (in a controlled laboratory setting) and in vivo (within a living organism). This guide provides a detailed comparative analysis of a novel class of (3,5-dichlorophenyl)pyridine-based molecules as inhibitors of furin, a proprotein convertase implicated in various pathologies, including viral infections and fibrosis.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data, detailed protocols, and the underlying biological pathways.

Unveiling the Potency: In Vitro and In Vivo Performance

The (3,5-dichlorophenyl)pyridine derivatives have demonstrated significant inhibitory activity against furin both in enzymatic assays and in a preclinical animal model of lung fibrosis. The following tables summarize the key quantitative data, providing a clear comparison of the in vitro potency and the in vivo efficacy of the lead compounds.

CompoundIn Vitro IC50 (nM) (TGFβ-derived substrate)[1]In Vitro IC50 (nM) (S-protein-derived substrate)[1]
1 2.31.1
2 1.30.8
3 1.8Not Reported
4 2.6Not Reported
5 78Not Reported

Table 1: In Vitro Inhibitory Potency of (3,5-dichlorophenyl)pyridine Derivatives against Furin. The half-maximal inhibitory concentration (IC50) was determined using a MALDI-TOF-MS-based furin activity assay with two different substrates.

CompoundAnimal ModelAdministration RouteDoseIn Vivo Efficacy (Reduction in total TGFβ production)[1]
2 Bleomycin-induced lung fibrosis mouse modelOral10 mg/kg75%
3 Bleomycin-induced lung fibrosis mouse modelIntraperitoneal10 mg/kg86%
4 Bleomycin-induced lung fibrosis mouse modelIntraperitoneal10 mg/kg69%

Table 2: In Vivo Efficacy of (3,5-dichlorophenyl)pyridine Derivatives. The efficacy was evaluated in a disease model by measuring the reduction of a key pathological biomarker.

Decoding the Mechanism: Signaling Pathway and Experimental Workflow

The inhibitory action of these compounds on furin disrupts the proteolytic maturation of various substrate proteins. One such critical substrate is the transforming growth factor-beta (TGFβ), a key mediator of fibrosis. The following diagram illustrates the simplified signaling pathway and the experimental workflow for evaluating the inhibitors.

G cluster_pathway Furin-Mediated TGFβ Activation Pathway cluster_workflow Experimental Workflow proTGFb pro-TGFβ Furin Furin proTGFb->Furin Cleavage TGFb Active TGFβ Furin->TGFb Receptor TGFβ Receptor TGFb->Receptor Binding Signaling Downstream Signaling (Fibrosis) Receptor->Signaling Inhibitor Dichlorophenylpyridine Inhibitor Inhibitor->Furin Inhibition InVitro In Vitro Assay (MALDI-TOF-MS) Inhibitor->InVitro InVivo In Vivo Model (Bleomycin-induced lung fibrosis) Inhibitor->InVivo IC50 IC50 Determination InVitro->IC50 Efficacy Efficacy Assessment (TGFβ reduction) InVivo->Efficacy

Caption: Furin's role in TGFβ activation and the experimental workflow for inhibitor testing.

Methodologies Behind the Data: Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the key assays are provided below.

In Vitro Furin Inhibition Assay

The in vitro potency of the (3,5-dichlorophenyl)pyridine derivatives was determined using a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)-based furin activity assay.[1]

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human furin was used as the enzyme. Two peptide substrates were utilized: one derived from TGFβ and another from the SARS-CoV-2 S protein.[1]

  • Assay Buffer: The assay was performed in a buffer optimized for furin activity.

  • Inhibitor Preparation: The (3,5-dichlorophenyl)pyridine compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Reaction Mixture: The reaction was initiated by mixing furin, the respective substrate, and the inhibitor at the desired concentrations in the assay buffer. The final enzyme concentration was kept low (e.g., 0.02 nM) to accurately measure the potency of tight-binding inhibitors.[1]

  • Incubation: The reaction mixtures were incubated at a controlled temperature (e.g., 37°C) for a specific duration, ensuring the reaction proceeded within the linear range of product formation.[1]

  • MALDI-TOF-MS Analysis: The reaction was quenched, and the cleavage of the substrate was quantified by analyzing the reaction products using MALDI-TOF-MS.

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration was calculated, and the half-maximal inhibitory concentration (IC50) values were determined by fitting the data to a dose-response curve.[1]

In Vivo Bleomycin-Induced Lung Fibrosis Model

The in vivo efficacy of the compounds was assessed in a well-established mouse model of pulmonary fibrosis induced by bleomycin.[1][2][3][4]

Protocol:

  • Animal Model: C57Bl/6 mice are a commonly used strain susceptible to bleomycin-induced lung fibrosis.[4][5]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to the mice to induce lung injury and subsequent fibrosis.[4]

  • Inhibitor Administration:

    • Compound 2 was administered orally at a dose of 10 mg/kg.[1]

    • Compounds 3 and 4 were administered via intraperitoneal injection at a dose of 10 mg/kg.[1]

    • Treatment was initiated at a specific time point post-bleomycin administration and continued for a defined period.

  • Endpoint Measurement:

    • At the end of the treatment period, the animals were euthanized.

    • The lungs were harvested, and the total TGFβ production was quantified as the primary endpoint to assess the anti-fibrotic efficacy of the inhibitors.[1]

  • Data Analysis: The reduction in total TGFβ levels in the treated groups was compared to the vehicle-treated control group to determine the percentage of efficacy.

Concluding Remarks

The presented data highlights the promising therapeutic potential of (3,5-dichlorophenyl)pyridine-based furin inhibitors. The strong correlation between the low nanomolar in vitro potency and the significant in vivo efficacy in a relevant disease model underscores the robustness of this chemical scaffold for further development. The detailed protocols and pathway visualizations provided herein are intended to serve as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutics targeting proprotein convertases.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.